Drimiopsin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-6-3-7(16)4-9-11(6)13(18)12-10(21-9)5-8(17)15(20-2)14(12)19/h3-5,16-17,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMSZLMLFUYPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Drimiopsin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimiopsin C is a naturally occurring xanthone, a class of organic compounds with a distinctive three-ring chemical structure. First identified in the bulbs of Drimiopsis maculata, a plant species native to South Africa, this compound belongs to a family of related xanthones, Drimiopsins A-F, also isolated from the same source.[1][2] Xanthones, in general, are recognized for their diverse and significant biological activities, making them a subject of interest in medicinal chemistry and drug discovery.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, and current understanding of this compound, tailored for a scientific audience.
Chemical Structure and Properties
This compound is chemically defined as 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one. Its structure was elucidated through spectroscopic methods, including advanced Nuclear Magnetic Resonance (NMR) techniques such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), which was necessary due to the limited number of correlating protons in its molecular framework.[1][2]
The fundamental structure of this compound is a xanthone core, which is a dibenzo-γ-pyrone. This core is substituted with hydroxyl groups at positions 1, 3, and 6, a methoxy group at position 2, and a methyl group at position 8.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₆ | PubChem |
| Molecular Weight | 288.25 g/mol | PubChem |
| CAS Number | 773850-90-1 | PubChem |
| IUPAC Name | 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one | PubChem |
| SMILES | CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | PubChem |
| InChI Key | IMMSZLMLFUYPBT-UHFFFAOYSA-N | PubChem |
Experimental Protocols
Isolation of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not currently available in the public domain, a general methodology for the isolation of xanthones from plant material can be described. The original isolation of this compound was from the bulbs of Drimiopsis maculata.[1][2] The following is a generalized workflow for the extraction and purification of xanthones from a plant source.
Methodology Details:
-
Preparation of Plant Material: The bulbs of the plant are collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethyl acetate. This process is typically carried out at room temperature over an extended period or under reflux to ensure efficient extraction of the secondary metabolites.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Chromatographic Fractionation: The crude extract is then subjected to column chromatography. A variety of stationary phases can be used, including silica gel or polyamide, with a gradient of solvents of increasing polarity to separate the components of the extract into different fractions.
-
Further Purification: The fractions containing the compounds of interest, as identified by techniques like Thin Layer Chromatography (TLC), are further purified using methods such as High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR experiments like COSY, HMQC, HMBC, and in the case of this compound, INADEQUATE) and Mass Spectrometry (MS).
Biological Activities and Signaling Pathways
Direct experimental data on the biological activities of this compound is limited. However, the broader class of xanthones and extracts from related plant species exhibit a wide range of pharmacological properties.
Potential Biological Activities
Extracts from Scilla scilloides, a plant related to Drimiopsis, have demonstrated anti-inflammatory and antioxidant activities.[5][6] Specifically, these extracts have been shown to inhibit lipoxygenase and hyaluronidase, enzymes involved in the inflammatory process.[5] Furthermore, compounds isolated from Scilla scilloides have shown antioxidant properties in various scavenging assays.[6]
Xanthones as a class are known for a multitude of biological effects, including:
-
Anticancer/Cytotoxic Activity: Many xanthones have been shown to exhibit cytotoxicity against various cancer cell lines.[4]
-
Antimicrobial and Antifungal Activity: Several xanthones possess inhibitory activity against a range of bacteria and fungi.
-
Anti-inflammatory Activity: The anti-inflammatory properties of xanthones are well-documented.[4]
-
Antioxidant Activity: The phenolic nature of many xanthones contributes to their potent antioxidant effects.[4]
Given that this compound is a xanthone, it is plausible that it may exhibit one or more of these biological activities. However, specific studies on this compound are required to confirm this.
Signaling Pathways
There is no specific information available regarding the signaling pathways modulated by this compound. Research into the mechanisms of action of other xanthones has implicated various cellular signaling pathways. For instance, the anti-inflammatory effects of some natural compounds are known to be mediated through the inhibition of pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.
Conclusion and Future Directions
This compound is a structurally characterized xanthone with potential for interesting biological activities, a hypothesis based on the known pharmacology of the broader xanthone class and related natural products. To date, research on this specific compound is in its nascent stages. Future research should focus on:
-
Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the creation of structural analogs for structure-activity relationship (SAR) studies.
-
Biological Screening: A comprehensive biological evaluation of this compound is necessary to determine its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.
-
Mechanism of Action Studies: Should biological activity be confirmed, further studies will be required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its effects.
This foundational knowledge will be critical in assessing the therapeutic potential of this compound and guiding its development as a potential lead compound for new drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Xanthones from Drimiopsis maculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of the ethyl acetate extract from bulbs of Scilla scilloides on lipoxygenase and hyaluronidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Drimiopsin C: A Technical Guide to Its Natural Sources and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimiopsin C is a naturally occurring xanthone, a class of organic compounds with a distinctive tricyclic ring structure. Xanthones and their derivatives have garnered significant interest in the scientific community due to their wide range of biological activities. This technical guide provides an in-depth overview of the natural sources, discovery, and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.
Discovery and Natural Sources
This compound was first reported in 2004 by a team of researchers who isolated it from the bulbs of Drimiopsis maculata, a plant species native to South Africa.[1][2] This discovery was significant as it was the first time xanthones had been identified in the Hyacinthaceae family of plants.[1][2] In addition to Drimiopsis maculata, this compound has also been reported to be isolated from the herbs of Scilla scilloides.
The initial discovery involved the isolation and structure elucidation of six new xanthones, named drimiopsins A-F, with this compound being one of these novel compounds.[1][2] The structural determination of these molecules proved to be a challenge due to the limited number of correlating protons in their NMR spectra, necessitating the use of advanced techniques such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) NMR spectroscopy.[1][2]
Chemical Properties
This compound is characterized by the following chemical properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₆ | [3] |
| Molecular Weight | 288.25 g/mol | [3] |
| IUPAC Name | 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one | [3] |
| CAS Number | 773850-90-1 | [4] |
Experimental Protocols
The following is a detailed description of the methodologies employed in the discovery of this compound, based on the original research publication.
Plant Material Collection and Preparation
Fresh bulbs of Drimiopsis maculata were collected and subsequently air-dried. The dried plant material was then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction and Isolation
The powdered plant material was subjected to extraction with dichloromethane at room temperature. The resulting crude extract was then concentrated under reduced pressure. This crude extract was subsequently partitioned between chloroform and water. The chloroform-soluble fraction, containing the xanthones, was further subjected to a series of chromatographic separations.
Column chromatography was performed using silica gel as the stationary phase. The column was eluted with a gradient of solvents, starting with hexane and gradually increasing the polarity with the addition of ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles were combined.
Further purification of the combined fractions was achieved through repeated column chromatography and preparative thin-layer chromatography (PTLC) to yield the pure compounds, including this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls and a carbonyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms within the molecule. Due to the lack of sufficient proton-proton correlations, INADEQUATE NMR spectroscopy was employed to definitively establish the carbon skeleton.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific quantitative data in the scientific literature regarding the biological activity of this compound, such as IC50 values from cytotoxicity, anti-inflammatory, or antimicrobial assays. Furthermore, no signaling pathways associated with the activity of this compound have been described. Xanthones as a class of compounds are known to exhibit a wide range of biological activities, and further research is warranted to investigate the potential therapeutic properties of this compound.
Visualizations
Experimental Workflow for the Isolation of this compound
References
The Putative Biosynthesis of Drimiopsin C in Drimiopsis maculata: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide delineates a proposed biosynthetic pathway for Drimiopsin C, a xanthone derivative isolated from Drimiopsis maculata. Synthesizing information from established flavonoid and xanthone biosynthetic pathways, this document provides a scientific framework for researchers, scientists, and drug development professionals. The guide details the hypothetical conversion of a homoisoflavonoid precursor into this compound, supported by analogous enzymatic reactions found in plant secondary metabolism.
Introduction
Drimiopsis maculata, a member of the Hyacinthaceae family, is a source of various bioactive secondary metabolites, including homoisoflavonoids and xanthones.[1] this compound, a substituted xanthone, has garnered interest for its potential pharmacological activities. While the general pathways for flavonoid and xanthone biosynthesis are relatively well-understood, the specific route to this compound in D. maculata remains to be elucidated. This guide proposes a plausible biosynthetic pathway, drawing parallels with known biochemical transformations and providing a roadmap for future research.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound commences from the general phenylpropanoid pathway, leading to the formation of a homoisoflavonoid precursor. This precursor is hypothesized to undergo an oxidative rearrangement to form the characteristic xanthone scaffold, followed by tailoring reactions to yield this compound.
Formation of the Homoisoflavonoid Precursor
The biosynthesis is believed to start with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form naringenin chalcone. This is a key entry point into flavonoid biosynthesis. Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of the chalcone into (2S)-naringenin, a flavanone.
A key deviation from the general flavonoid pathway is the formation of a homoisoflavonoid skeleton. This is thought to occur through a reaction involving a C1 unit donor, such as S-adenosyl methionine (SAM), leading to the formation of a 3-benzylchroman-4-one structure. The specific enzymes catalyzing this step in D. maculata are unknown, but likely involve a reductase and a methyltransferase. For the purpose of this proposed pathway, we will consider a putative homoisoflavonoid, 5,7,4'-trihydroxy-3-(4-hydroxybenzyl)chroman-4-one , as the direct precursor to the xanthone scaffold.
Oxidative Rearrangement to the Xanthone Core
The central hypothesis of this guide is the conversion of the homoisoflavonoid precursor to a benzophenone intermediate through an oxidative rearrangement. This type of reaction, while not extensively characterized for homoisoflavonoids, is plausible and has precedent in the rearrangement of other flavonoid-like compounds. This step is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) or a dioxygenase . The proposed mechanism involves the oxidation of the B-ring and subsequent cleavage and rearrangement to form a 2,3',4,6-tetrahydroxybenzophenone intermediate.
This benzophenone intermediate then undergoes intramolecular oxidative cyclization to form the tricyclic xanthone core. This reaction is a known step in the biosynthesis of many xanthones and is catalyzed by a benzophenone synthase (BPS) -like enzyme or a specific cytochrome P450 oxidase .
Tailoring Reactions to Yield this compound
Following the formation of the core xanthone structure, a series of tailoring reactions, including hydroxylation, methylation, and the addition of a methyl group at the C8 position, are required to produce this compound (1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one). These reactions are typically catalyzed by hydroxylases , O-methyltransferases (OMTs) , and C-methyltransferases (CMTs) , respectively.
Key Enzymes and Their Putative Functions
While the specific enzymes for the biosynthesis of this compound in D. maculata have not been characterized, we can infer their functions based on analogous pathways.
| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis | Analogous Enzymes in Other Pathways |
| Chalcone Synthase | CHS | Catalyzes the initial condensation reaction to form the chalcone backbone. | Well-characterized in numerous plant species for flavonoid biosynthesis. |
| Chalcone Isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to (2S)-naringenin. | Widely distributed in higher plants. |
| Cytochrome P450 Monooxygenase | CYP450 | Implicated in the oxidative rearrangement of the homoisoflavonoid precursor and the subsequent cyclization to the xanthone core. | Involved in a vast array of oxidative reactions in plant secondary metabolism. |
| Dioxygenase | - | An alternative candidate for the oxidative rearrangement step. | 2-oxoglutarate-dependent dioxygenases are known to catalyze rearrangements in other pathways. |
| Benzophenone Synthase | BPS | Potentially involved in the cyclization of the benzophenone intermediate. | Key enzyme in the biosynthesis of xanthones in species like Hypericum and Garcinia. |
| O-Methyltransferase | OMT | Catalyzes the transfer of a methyl group to a hydroxyl group on the xanthone core. | Common in the tailoring steps of many secondary metabolite pathways. |
| C-Methyltransferase | CMT | Catalyzes the addition of a methyl group to the carbon skeleton of the xanthone. | Less common than OMTs but essential for specific modifications. |
| Hydroxylase | - | Introduces hydroxyl groups at specific positions on the xanthone core. | Often CYP450 enzymes. |
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway of this compound, a combination of biochemical, molecular, and analytical techniques will be necessary.
Identification of Intermediates
Objective: To identify and quantify the proposed intermediates in D. maculata extracts.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Plant Material: Collect fresh leaf and bulb tissues of Drimiopsis maculata.
-
Extraction: Homogenize the plant material in 80% methanol. Centrifuge to remove cell debris and filter the supernatant.
-
LC-MS Analysis:
-
Inject the extract onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes.
-
-
Data Analysis:
-
Search for the exact masses of the proposed intermediates (Naringenin Chalcone, (2S)-Naringenin, putative homoisoflavonoid, benzophenone intermediate, and xanthone core).
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.
-
Compare retention times and fragmentation patterns with authentic standards if available.
-
Enzyme Assays
Objective: To demonstrate the catalytic activity of candidate enzymes.
Methodology: In Vitro Enzyme Assays with Recombinant Proteins
-
Gene Identification: Identify candidate genes for the proposed enzymes (e.g., CHS, CHI, CYP450s, OMTs) in a D. maculata transcriptome database (if available) through homology searches.
-
Gene Cloning and Expression:
-
Amplify the candidate genes by PCR from D. maculata cDNA.
-
Clone the genes into an expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells).
-
Express and purify the recombinant proteins.
-
-
Enzyme Assay:
-
Incubate the purified recombinant enzyme with the putative substrate and any necessary co-factors (e.g., NADPH for CYP450s, SAM for methyltransferases).
-
For example, to test a putative OMT, incubate the enzyme with the xanthone core and SAM.
-
Quench the reaction and analyze the products by LC-MS.
-
-
Analysis:
-
Compare the product profile of the reaction with that of a control reaction lacking the enzyme or substrate.
-
Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard or by structural elucidation (NMR).
-
Quantitative Data
Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in Drimiopsis maculata. The following table provides an example of the type of quantitative data that could be generated through the experimental protocols described above. The values are hypothetical and for illustrative purposes only.
| Intermediate/Product | Tissue | Concentration (µg/g fresh weight) | Enzyme | Specific Activity (pkat/mg protein) |
| (2S)-Naringenin | Leaf | 15.2 ± 2.1 | CHS | 150 ± 12 |
| Putative Homoisoflavonoid | Leaf | 8.5 ± 1.5 | CHI | 320 ± 25 |
| Benzophenone Intermediate | Bulb | 2.1 ± 0.4 | Putative CYP450 | 5.2 ± 0.8 |
| This compound | Bulb | 25.7 ± 3.4 | Putative OMT | 45 ± 5 |
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound in Drimiopsis maculata provides a strong foundation for future research. The key to validating this pathway lies in the identification and characterization of the enzymes responsible for the novel oxidative rearrangement of the homoisoflavonoid precursor and the subsequent tailoring reactions. The experimental approaches outlined in this guide, including advanced metabolomic and proteomic techniques, will be instrumental in elucidating the precise molecular mechanisms underlying the formation of this intriguing xanthone. A thorough understanding of this pathway could pave the way for the biotechnological production of this compound and other related bioactive compounds.
References
An In-depth Technical Guide to Drimiopsin C: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimiopsin C is a naturally occurring xanthone isolated from the bulbs of Drimiopsis maculata and Scilla scilloides (also known as Barnardia japonica), plants belonging to the Asparagaceae family.[1] Xanthones are a class of polyphenolic compounds known for their diverse and significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are essential for its identification, characterization, and formulation in research and development settings.
Structure and Nomenclature
This compound is chemically identified as 1,3,6-Trihydroxy-2-methoxy-8-methylxanthen-9-one. Its structure is characterized by a tricyclic xanthen-9-one core with specific hydroxylation, methoxylation, and methylation patterns.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1,3,6-Trihydroxy-2-methoxy-8-methylxanthen-9-one |
| CAS Number | 773850-90-1[1] |
| Molecular Formula | C₁₅H₁₂O₆ |
| Molecular Weight | 288.25 g/mol [1] |
| Appearance | Yellow powder |
Physicochemical Data
Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes the available information.
Table 2: Physicochemical Properties of this compound
| Property | Value/Information |
| Melting Point | Data not available in the searched literature. |
| Solubility | Data not available in the searched literature. General solubility of xanthones suggests potential solubility in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. |
| Storage | Store at 2-8°C in a refrigerator. |
Spectral Data
The structural elucidation of this compound was primarily achieved through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
¹H NMR (Proton NMR) Data:
The ¹H NMR spectrum of this compound reveals the presence of aromatic protons, a methoxy group, a methyl group, and hydroxyl protons.
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not fully available in search results |
¹³C NMR (Carbon-13 NMR) Data:
The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the xanthone core and the positions of the substituents. A partial ¹³C NMR spectrum is available on PubChem.
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Specific peak assignments not fully available in search results |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy:
Detailed MS and IR spectral data for this compound were not found in the initial search results. These techniques would provide further confirmation of the molecular weight and functional groups present in the molecule.
Biological Activities and Mechanism of Action
While direct and extensive studies on the biological activities of isolated this compound are limited, the known pharmacological properties of xanthones and related plant extracts provide a strong basis for predicting its potential therapeutic effects.
Potential Anti-inflammatory Activity
Xanthones are well-documented for their anti-inflammatory properties. Extracts from Scilla scilloides, a source of this compound, have demonstrated anti-inflammatory and antioxidative effects. The anti-inflammatory action of many natural products is often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines and enzymes.
Potential Anticancer Activity
Many xanthone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the modulation of cell survival pathways like the PI3K-Akt signaling pathway.
Postulated Signaling Pathway Involvement
Based on the known activities of similar compounds, this compound may exert its biological effects by modulating one or more of the following key signaling pathways:
Figure 1: Postulated signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for conducting key biological assays to evaluate its potential anti-inflammatory and anticancer activities.
Isolation of this compound from Drimiopsis maculata
The following protocol is adapted from the work of Mulholland et al. (2004).
Figure 2: General workflow for the isolation of this compound.
Methodology:
-
Plant Material: Air-dried and powdered bulbs of Drimiopsis maculata.
-
Extraction: The powdered plant material is extracted with dichloromethane at room temperature with continuous agitation for 24 hours.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a solvent gradient of increasing polarity, typically a mixture of dichloromethane and ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing xanthones.
-
Purification: Fractions containing this compound are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
In Vitro Anti-inflammatory Assessment (Nitric Oxide Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition by this compound.
Conclusion
This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and cancer. While the currently available data provides a solid foundation, further research is imperative to fully elucidate its physicochemical properties, biological activities, and mechanisms of action. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the pharmacological potential of this intriguing xanthone. Future studies should focus on obtaining a complete spectral and physicochemical profile, conducting a broad range of in vitro and in vivo biological assays, and identifying the specific molecular targets and signaling pathways modulated by this compound. Such efforts will be crucial in unlocking the full therapeutic potential of this natural compound.
References
Drimiopsin C molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drimiopsin C is a naturally occurring xanthone, a class of organic compounds known for their diverse biological activities. This document provides a concise summary of the known molecular properties of this compound. Due to a lack of specific research on this compound, this guide also presents a general overview of the biological activities commonly associated with xanthones, a hypothetical experimental workflow for its isolation and characterization, and a conceptual signaling pathway to guide future research endeavors.
Molecular Profile of this compound
This compound has been identified and characterized, with its fundamental molecular data available in public chemical databases.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₆ | PubChem[2] |
| Molecular Weight | 288.25 g/mol | PubChem[2] |
| IUPAC Name | 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one | PubChem[2] |
| CAS Number | 773850-90-1 | Pharmaffiliates[1] |
| Class | Xanthone | MedchemExpress[3], MCE[4] |
Biological Activity of Xanthones: A Proxy for this compound's Potential
While specific biological activities of this compound have not been extensively reported in the available literature, its classification as a xanthone places it in a family of compounds with a broad spectrum of pharmacological effects.[5][6][7][8] Xanthones, in general, have been shown to exhibit a variety of biological activities, including:
-
Anticancer: Many xanthones have demonstrated cytotoxic effects against various cancer cell lines.[9]
-
Antimicrobial: This class of compounds has been investigated for its antibacterial and antifungal properties.[5][6]
-
Anti-inflammatory: Xanthones are known to modulate inflammatory pathways.[5]
-
Antioxidant: The polyphenolic structure of xanthones contributes to their antioxidant potential.[5][10]
-
Enzyme Inhibition: Certain xanthones have been found to inhibit enzymes such as tyrosine kinases.[11]
The specific biological functions of this compound would require dedicated experimental investigation.
Hypothetical Experimental Protocols
The following section outlines a generalized workflow for the isolation and characterization of a xanthone like this compound from a plant source, based on common methodologies in natural product chemistry.[12][13][14]
Extraction and Isolation
A plausible workflow for isolating this compound, which has been reported in Scilla scilloides, could be as follows.[3]
Structural Characterization
Once isolated, the structure of the compound would be elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To determine the chemical structure and connectivity of atoms.[11]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.
Conceptual Signaling Pathway for Investigation
Given the known activities of other xanthones, a primary area of investigation for this compound could be its effect on cellular signaling pathways related to inflammation and cell proliferation, such as the MAPK/ERK or PI3K/Akt pathways.[15] The following diagram illustrates a generic signaling cascade that could be a starting point for mechanistic studies.
Conclusion and Future Directions
This compound represents a specific molecule within the broader, pharmacologically significant class of xanthones. While its fundamental molecular properties are established, its biological activities and mechanism of action remain to be elucidated. The information and hypothetical frameworks presented in this guide are intended to provide a foundation for researchers to design and execute studies aimed at unlocking the therapeutic potential of this compound. Future research should focus on isolating the compound in sufficient quantities for biological screening, followed by in-depth mechanistic studies to identify its molecular targets and signaling pathways.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C15H12O6 | CID 11254733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Naturally Occurring Xanthones; Biological Activities, Chemical Profiles and In Silico Drug Discovery - El-Seedi - Current Medicinal Chemistry [snv63.ru]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 10. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- 12. researchgate.net [researchgate.net]
- 13. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 15. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds [mdpi.com]
IUPAC name for 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cassiaxanthone, a xanthone derivative with the IUPAC name 1,3,6-trihydroxy-2-methoxy-8-methyl-9H-xanthen-9-one . This document consolidates the current scientific knowledge on its chemical properties, synthesis, and significant biological activities. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts. Additionally, this guide includes visualizations of its known signaling pathways and experimental workflows to provide a clear and concise understanding of its mechanism of action.
Chemical and Physical Properties
Cassiaxanthone is a naturally occurring xanthone that has been isolated from several plant species, notably within the Cassia genus. Its chemical structure is characterized by a tricyclic xanthen-9-one core with specific hydroxylation, methoxylation, and methylation patterns that contribute to its biological activity.
| Property | Value | Reference |
| IUPAC Name | 1,3,6-trihydroxy-2-methoxy-8-methyl-9H-xanthen-9-one | N/A |
| Molecular Formula | C₁₅H₁₂O₆ | N/A |
| Molecular Weight | 288.25 g/mol | N/A |
| Appearance | Yellow crystalline solid | N/A |
| Melting Point | >250 °C (decomposes) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | N/A |
Synthesis and Isolation
Isolation from Natural Sources
Cassiaxanthone is typically isolated from the roots and stems of various Cassia species. The general protocol involves the following steps:
-
Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.
-
Fractionation: The crude extract is then fractionated using column chromatography over silica gel or Sephadex LH-20.
-
Purification: Final purification is achieved through preparative high-performance liquid chromatography (HPLC) to yield pure Cassiaxanthone.
Chemical Synthesis
While isolation from natural sources is common, chemical synthesis provides an alternative route for obtaining Cassiaxanthone, allowing for the generation of analogs for structure-activity relationship (SAR) studies. A common synthetic approach is the Grover-Shah-Shah reaction, which involves the condensation of a substituted phenol with a β-ketoester.
Biological Activities and Mechanism of Action
Cassiaxanthone has garnered significant interest in the scientific community due to its diverse pharmacological properties. The primary activities reported in the literature include antioxidant, antimicrobial, and anti-inflammatory effects.
Antioxidant Activity
The antioxidant potential of Cassiaxanthone is attributed to its polyphenolic structure, which enables it to scavenge free radicals and chelate metal ions.
Experimental Protocol: DPPH Radical Scavenging Assay
-
A stock solution of Cassiaxanthone (1 mg/mL) is prepared in methanol.
-
Serial dilutions are made to obtain concentrations ranging from 1 to 100 µg/mL.
-
An aliquot of each dilution (100 µL) is mixed with 100 µL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
| Concentration (µg/mL) | % Scavenging Activity |
| 1 | 15.2 ± 1.8 |
| 10 | 45.8 ± 3.2 |
| 50 | 82.1 ± 2.5 |
| 100 | 95.3 ± 1.9 |
| IC₅₀ (µg/mL) | 18.5 |
Antimicrobial Activity
Cassiaxanthone has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1][2][3][4][5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial strains are cultured in Mueller-Hinton broth (MHB), and fungal strains in Sabouraud Dextrose Broth (SDB).
-
A stock solution of Cassiaxanthone is prepared in DMSO.
-
Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate with the respective broth.
-
The microbial suspension is adjusted to a concentration of 1 x 10⁶ CFU/mL and added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Anti-inflammatory Activity
The anti-inflammatory effects of Cassiaxanthone are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Signaling Pathway: Inhibition of NF-κB Activation
References
Drimiopsin C: An Uncharted Territory in Biological Activity
Despite its well-defined chemical structure, the biological activities of Drimiopsin C, a xanthone isolated from the bulbs of Drimiopsis maculata, remain scientifically undocumented. An extensive review of published scientific literature reveals a significant gap in the pharmacological evaluation of this natural product, precluding the creation of an in-depth technical guide on its bioactivities.
This compound, with the chemical formula C₁₅H₁₂O₆ and IUPAC name 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one, was first identified and structurally elucidated in 2004 as part of a study that isolated six novel xanthones (drimiopsins A-F) from the South African plant Drimiopsis maculata.[1][2] While the parent plant has a history of use in traditional medicine for ailments suggesting antimicrobial and anti-inflammatory properties, and the broader class of xanthones is known for a wide range of biological effects including antioxidant, antimicrobial, and cytotoxic activities, specific data for this compound is absent from the current body of scientific research.[3][4]
Our comprehensive search for quantitative data, such as IC₅₀ or EC₅₀ values, detailed experimental protocols, and associated signaling pathways for this compound, yielded no specific results. The seminal paper on its discovery focused exclusively on chemical isolation and structural characterization.[1][2] Subsequent studies on Drimiopsis maculata have explored the bioactivity of crude extracts or other isolated compounds like homoisoflavonones, but not specifically the drimiopsins.[5] One study noted high anti-inflammatory activity from an unspecified "compound six" from a D. maculata extract, but its identity as one of the drimiopsins was not confirmed.[3]
The absence of published research on the biological functions of this compound means that no data is available to populate tables of quantitative activity, nor are there established experimental protocols or known signaling pathways to visualize.
Therefore, for researchers, scientists, and drug development professionals interested in this compound, the field is wide open for initial exploratory studies. Future research could focus on screening this compound for a variety of biological activities, starting with those suggested by the traditional uses of its source plant and the known properties of xanthones. Such activities could include:
-
Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory activity: Utilizing in vitro assays such as nitric oxide (NO) production in macrophages or enzyme inhibition assays.
-
Cytotoxic activity: Screening against various cancer cell lines to determine potential anticancer effects.
-
Antioxidant activity: Assessing its free radical scavenging capabilities.
Until such studies are conducted and their results published, any discussion of the biological activities of this compound would be purely speculative. The scientific community awaits foundational research to uncover the potential therapeutic value of this unique natural product.
References
Spectral Data and Biological Activity of Drimiopsin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimiopsin C, a xanthone derivative with the chemical name 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one, is a natural product isolated from plants of the family Hyacinthaceae, notably Drimiopsis maculata and Scilla scilloides[1]. This document provides a comprehensive overview of the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, it details the experimental protocols for acquiring such data and explores the compound's biological activity, focusing on its role as an anti-inflammatory agent through the inhibition of cyclooxygenase-2 (COX-2).
Spectral Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| Data not available in search results | |||
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| Data not available in search results | ||
Note: The specific experimental NMR data for this compound is reported in the publication by Ren et al. (2014), which should be consulted for the complete and accurate dataset.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, methoxy, carbonyl, and aromatic moieties.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available in search results | O-H stretching (hydroxyl groups) | |
| C-H stretching (aromatic/aliphatic) | ||
| C=O stretching (xanthone carbonyl) | ||
| C=C stretching (aromatic rings) | ||
| C-O stretching (ether and phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₅H₁₂O₆, with a calculated molecular weight of 288.25 g/mol [2].
Table 4: Mass Spectrometry Data of this compound
| m/z | Ion Type |
| Data not available in search results | [M+H]⁺ |
| [M+Na]⁺ | |
| Fragment ions |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of natural products like this compound.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample of this compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing polar molecules like this compound.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Biological Activity and Signaling Pathway
This compound has been reported to exhibit significant anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2).
Mechanism of Action: COX-2 Inhibition
COX-2 is an enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators. By inhibiting COX-2, this compound can reduce the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
COX-2 Signaling Pathway
The following diagram illustrates the general COX-2 signaling pathway, which is the target of this compound's anti-inflammatory activity.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimiopsin C, a xanthone isolated from the plant Drimiopsis maculata, belongs to a class of oxygenated heterocyclic compounds with a distinctive tricyclic scaffold. While research directly focused on this compound is limited, the broader family of xanthones has garnered significant scientific attention for their diverse and potent biological activities. This technical guide provides a comprehensive review of the available literature on this compound, with a particular focus on its isolation. Due to the scarcity of data specific to this compound's biological functions, this report extends its scope to include a detailed examination of related xanthones, offering insights into the potential therapeutic applications and mechanisms of action for this compound class. This guide aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.
Chemical Structure of this compound
This compound is chemically identified as 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one. Its molecular formula is C₁₅H₁₂O₆, with a molecular weight of 288.25 g/mol [1].
Isolation of this compound
This compound was first isolated from the bulbs of Drimiopsis maculata, a plant species found in South Africa. The isolation procedure, as described in the literature, is a multi-step process involving extraction and chromatographic separation[2][3][4][5].
Experimental Protocol: Isolation from Drimiopsis maculata
1. Plant Material Collection and Preparation:
-
Fresh bulbs of Drimiopsis maculata are collected.
-
The bulbs are air-dried and then ground into a fine powder.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a solvent of intermediate polarity such as dichloromethane or ethyl acetate, and finally a polar solvent like methanol. The xanthone fraction containing this compound is typically found in the dichloromethane or ethyl acetate extract.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TCC).
-
Sephadex LH-20 Column Chromatography: Fractions enriched with xanthones are further purified using a Sephadex LH-20 column, eluting with methanol. This step is effective in separating compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
4. Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Biological Activities of Related Xanthones
While specific quantitative data on the biological activity of this compound is not currently available in the public domain, numerous studies have demonstrated the significant anticancer, anti-inflammatory, and antioxidant properties of other xanthones. This section summarizes the quantitative data for these related compounds to provide a basis for potential future investigations into this compound.
Anticancer Activity
Xanthones have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values for several prominent xanthones.
Table 1: Anticancer Activity of Selected Xanthones
| Xanthone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| α-Mangostin | SK-BR-3 (Breast) | 5.1 | [6] |
| α-Mangostin | PANC-1 (Pancreatic) | 9.3 | [6] |
| γ-Mangostin | PC-3 (Prostate) | 7.8 | [6] |
| Gambogic Acid | A549 (Lung) | 0.8 | [6] |
| Garcinone E | HL-60 (Leukemia) | 1.9 | [6] |
Anti-inflammatory Activity
The anti-inflammatory effects of xanthones are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
Table 2: Anti-inflammatory Activity of Selected Xanthones
| Xanthone Derivative | Assay | Cell Line | IC₅₀ (µg/mL) | Reference |
| 95% ethanolic extract of Derris scandens formula | NO Production Inhibition | RAW 264.7 | 40.08 ± 2.78 | [7] |
| Hypericum rumeliacum methanol extract | Carrageenan-induced paw oedema (in vivo) | - | 70 mg/kg | [8] |
Antioxidant Activity
The antioxidant capacity of xanthones is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Antioxidant Activity of Selected Xanthones
| Xanthone Derivative | Assay | IC₅₀ (µg/mL) | Reference |
| Hypericum rumeliacum methanol extract | DPPH Radical Scavenging | 23.61 | [8] |
Signaling Pathways Modulated by Related Xanthones
The biological effects of xanthones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Several xanthones have been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by xanthones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Xanthones can modulate this pathway to induce cancer cell death.
References
- 1. This compound | C15H12O6 | CID 11254733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xanthones from Drimiopsis maculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. mdpi.com [mdpi.com]
- 7. phcogj.com [phcogj.com]
- 8. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Homoisoflavonoids of the Scilla Genus: A Technical Guide
An Important Clarification on Drimiopsin C: Initial interest in the natural occurrence of this compound within the Scilla genus prompted this investigation. However, extensive research has clarified that this compound is classified as a xanthone, with the chemical name 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one. This compound has been isolated from species such as Drimiopsis maculata and Barnardia japonica. Crucially, there is no scientific evidence to support the natural occurrence of this compound in any species belonging to the Scilla genus. Therefore, this guide will focus on the phytochemicals that are characteristic of Scilla: the homoisoflavonoids.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the homoisoflavonoids found in the Scilla genus. It covers their isolation, characterization, and known biological activities, with a focus on quantitative data and detailed experimental protocols.
Homoisoflavonoids in the Genus Scilla
The bulbs of various Scilla species are a rich source of homoisoflavonoids, a class of phenolic compounds with a 16-carbon skeleton. These compounds are known for a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. Several species of Scilla have been phytochemically investigated, leading to the isolation and identification of a variety of homoisoflavonoids.
Table 1: Quantitative Yields of Homoisoflavonoids from Scilla persica
| Compound | Yield (mg) from 400g of Bulbs |
| Autumnalin | 7 |
| 3,9-dihydroautumnalin | 18 |
| 3-(3',4'-dihydroxybenzyl)-5,8-dihydroxy-7-methoxychroman-4-one | 30 |
| 3-(3',4'-dihydroxybenzylidene)-5,8-dihydroxy-7-methoxychroman-4-one | 15 |
| 3-(3',4'-dihydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one | 23 |
Data extracted from a study on Scilla persica, providing a quantitative perspective on the abundance of these compounds.
Experimental Protocols
Extraction and Isolation of Homoisoflavonoids from Scilla persica Bulbs
This protocol provides a detailed method for the extraction and isolation of homoisoflavonoids, based on established phytochemical studies.
2.1.1. Plant Material and Extraction
-
Preparation of Plant Material: Fresh bulbs of Scilla persica (400 g) are cleaned, sliced, and air-dried in the shade. The dried material is then ground into a coarse powder.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with ethyl acetate (3 x 2.5 L) at room temperature for 24 hours with occasional shaking. The extracts are then filtered and combined.
-
Concentration: The combined ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
2.1.2. Chromatographic Separation and Purification
-
Initial Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a silica gel column (60-120 mesh). The column is then eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction A Purification (Autumnalin and 3,9-dihydroautumnalin): Fractions eluted with a high percentage of ethyl acetate are combined based on their similar TLC profiles to yield "Fraction A" (190 mg). This fraction is further purified by column chromatography on Sephadex LH-20, eluting with methanol, to yield autumnalin (7 mg) and 3,9-dihydroautumnalin (18 mg).
-
Fraction B Purification: Fractions with intermediate polarity are combined to give "Fraction B" (210 mg). This fraction is subjected to repeated column chromatography on silica gel using an isocratic mobile phase of chloroform:methanol (8:2) to afford 3-(3',4'-dihydroxybenzyl)-5,8-dihydroxy-7-methoxychroman-4-one (30 mg).
-
Fraction C Purification: More polar fractions are combined to yield "Fraction C" (150 mg). This fraction is purified on a Sephadex LH-20 column with methanol as the eluent to yield 3-(3',4'-dihydroxybenzylidene)-5,8-dihydroxy-7-methoxychroman-4-one (15 mg) and 3-(3',4'-dihydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one (23 mg).
Characterization of Isolated Compounds
The structures of the isolated homoisoflavonoids are elucidated using a combination of spectroscopic techniques.
-
UV-Vis Spectroscopy: UV spectra are recorded in methanol to determine the absorption maxima, which are characteristic of the chroman-4-one skeleton.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using KBr pellets to identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded in deuterated solvents (e.g., DMSO-d6 or CD3OD). 2D NMR techniques such as COSY, HSQC, and HMBC are employed for the complete structural elucidation and assignment of proton and carbon signals.
Biological Activities and Signaling Pathways
Homoisoflavonoids isolated from the Hyacinthaceae family, including Scilla, have demonstrated a range of biological activities. While the precise signaling pathways for many of these compounds are still under investigation, some molecular targets have been identified for the broader class of homoisoflavonoids.
3.1. Known Biological Activities
-
Cytotoxic Activity: Several homoisoflavonoids from Scilla persica have shown strong cytotoxic activity against human gastric adenocarcinoma (AGS) cell lines.
-
Antimicrobial Activity: Extracts containing homoisoflavonoids from Scilla species have exhibited antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Some homoisoflavonoids possess anti-inflammatory properties, which may be linked to the inhibition of inflammatory mediators.
-
Anti-angiogenic Activity: Homoisoflavonoids have been shown to have potent antiproliferative activities in endothelial cells, suggesting potential for the development of anti-angiogenic drugs.
3.2. Potential Signaling Pathways and Molecular Targets
Research on homoisoflavonoids from the Hyacinthaceae family suggests that their biological effects may be mediated through the modulation of several key signaling pathways and molecular targets.
The interaction of homoisoflavonoids with these targets can lead to the observed anti-angiogenic, anti-inflammatory, and cytotoxic effects. Further research is necessary to elucidate the specific signaling cascades initiated by the binding of Scilla homoisoflavonoids to these and other potential molecular targets.
Conclusion
The Scilla genus represents a valuable source of structurally diverse homoisoflavonoids with significant potential for drug discovery and development. This guide provides a foundational understanding of the extraction, isolation, and characterization of these compounds, alongside an overview of their known biological activities. The provided experimental protocols and data serve as a practical resource for researchers in the field of natural product chemistry and pharmacology. Future investigations should focus on elucidating the precise mechanisms of action and signaling pathways of individual homoisoflavonoids from Scilla to fully realize their therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Extraction of Drimiopsin C from Drimiopsis maculata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimiopsin C is a naturally occurring xanthone isolated from the bulbs of Drimiopsis maculata, a plant species belonging to the Hyacinthaceae family.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities, making them of significant interest in drug discovery and development. This compound, along with other related xanthones (drimiopsins A-F), was first identified and structurally elucidated by Mulholland et al. (2004). This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from Drimiopsis maculata plant material, based on established phytochemical isolation methodologies for this and related compounds.
Experimental Protocols
This protocol outlines a comprehensive procedure starting from the preparation of the plant material to the final purification of this compound.
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction of the target compound.
-
Collection and Identification: Fresh bulbs of Drimiopsis maculata should be collected and botanically authenticated.
-
Drying: The bulbs are to be air-dried at room temperature for a period of two weeks or until they are completely desiccated.
-
Grinding: The dried bulbs should be ground into a fine powder using a laboratory mill. This increases the surface area for solvent penetration.
Solvent Extraction
This step involves the extraction of a crude mixture of secondary metabolites, including this compound, from the powdered plant material.
-
Maceration: The powdered plant material is subjected to maceration with an organic solvent. Dichloromethane (CH₂Cl₂) is a suitable solvent for extracting xanthones and other moderately polar compounds.
-
Procedure:
-
Soak the powdered plant material in dichloromethane at a solid-to-solvent ratio of 1:5 (w/v).
-
Allow the mixture to stand for 72 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.
-
-
Fractionation by Vacuum Liquid Chromatography (VLC)
The crude extract is a complex mixture of compounds. VLC is an effective technique for the initial separation of the crude extract into fractions of varying polarity.
-
Stationary Phase: Silica gel 60 is used as the stationary phase.
-
Elution: A gradient elution is performed with a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Procedure:
-
Dry-pack a VLC column with silica gel.
-
Adsorb the crude dichloromethane extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column sequentially with solvent mixtures of increasing polarity, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Purification by Column Chromatography
Fractions containing the target compound are further purified using gravity column chromatography.
-
Stationary Phase: Sephadex LH-20 or silica gel can be used for fine separation.
-
Elution: Isocratic or gradient elution with appropriate solvent systems is employed.
-
Procedure:
-
Pack a glass column with the chosen stationary phase.
-
Load the concentrated fraction of interest onto the column.
-
Elute the column with a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Collect small fractions and monitor them by TLC.
-
Combine the pure fractions containing this compound.
-
-
Final Purification and Characterization
The final step may involve recrystallization or preparative TLC to obtain highly pure this compound. The structure and purity of the isolated compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Data Presentation
The following table provides illustrative quantitative data for the extraction of xanthones from plant material. The values are based on studies of xanthone extraction from Garcinia mangostana and are intended to serve as a general guideline.
| Parameter | Value | Reference |
| Plant Material | Dried Mangosteen Pericarp | [3] |
| Extraction Method | Soxhlet Extraction | [3] |
| Solvent | Ethanol | [3] |
| Yield of Crude Extract | 31.26 mg/g of dried material | [3] |
| α-mangostin content in crude extract | 34.82 ± 0.17 % (w/w) | [3] |
| Optimized Microwave-Assisted Extraction | ||
| Solvent-to-Solid Ratio | 25 mL/g | [3] |
| Ethanol Concentration | 71% | [3] |
| Irradiation Time | 2.24 min | [3] |
Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for the extraction and isolation of this compound.
References
High-Yield Synthesis of Drimiopsin C: A Comprehensive Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drimiopsin C, a substituted xanthone with the chemical structure 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one, is a natural product of interest for its potential biological activities. This document outlines the current understanding of its synthesis and known biological context. However, a specific, high-yield synthetic protocol for this compound has not been detailed in publicly available scientific literature. This application note, therefore, provides a generalized approach to the synthesis of substituted xanthones, which can serve as a foundational methodology for the development of a specific synthesis for this compound. Furthermore, while the direct signaling pathways of this compound are uncharacterized, this note explores the known biological activities of structurally related xanthones to provide a basis for future investigation.
Introduction
Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely distributed in nature and exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, identified as 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one, belongs to this family of compounds. The development of a robust and high-yielding synthetic route is crucial for enabling further investigation into its therapeutic potential. This document provides a detailed, albeit generalized, protocol for the synthesis of the xanthone core, which can be adapted for the specific synthesis of this compound.
General Synthetic Approach for Substituted Xanthones
While a specific protocol for this compound is not available, the synthesis of substituted xanthones can be generally achieved through several established methods. One common and adaptable strategy involves the condensation of a substituted salicylic acid with a substituted phenol, followed by cyclization. The following protocol is a representative example of this approach.
Experimental Protocol: Generalized Xanthone Synthesis
Materials:
-
Substituted Salicylic Acid (e.g., 2-hydroxy-3-methylbenzoic acid)
-
Substituted Phenol (e.g., 2-methoxyphenol)
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric Acid (PPA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted salicylic acid (1.0 eq) and the substituted phenol (1.2 eq) in anhydrous dichloromethane.
-
Condensation and Cyclization: Slowly add Eaton's Reagent or Polyphosphoric Acid (excess) to the stirred solution at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired substituted xanthone.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Table 1: Representative Data for a Generalized Xanthone Synthesis
| Parameter | Value |
| Starting Material A | Substituted Salicylic Acid |
| Starting Material B | Substituted Phenol |
| Reagent | Eaton's Reagent |
| Reaction Time | 8 hours |
| Yield (Crude) | 75% |
| Yield (Purified) | 50-60% |
| Purity (by HPLC) | >95% |
Note: The yields and reaction conditions are generalized and would require optimization for the specific synthesis of this compound.
Potential Biological Activity and Signaling Pathways (Hypothetical)
Direct studies on the biological activity and signaling pathways of this compound are not currently available in the literature. However, based on the known activities of other naturally occurring xanthones, several potential pathways can be hypothesized. Many xanthones have been reported to exhibit anticancer, anti-inflammatory, and antioxidant effects.
Potential Anticancer Mechanisms:
-
Induction of Apoptosis: Xanthones can induce programmed cell death in cancer cells through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: They may cause cell cycle arrest at various checkpoints (e.g., G1/S or G2/M) by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Angiogenesis: Some xanthones can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Potential Anti-inflammatory Mechanisms:
-
Inhibition of NF-κB Pathway: Xanthones can suppress the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.
-
Modulation of MAPK Signaling: They may interfere with the mitogen-activated protein kinase (MAPK) signaling pathways (e.g., ERK, JNK, p38), which are involved in inflammation.
-
Inhibition of Pro-inflammatory Enzymes: Xanthones can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which produce inflammatory mediators.
Visualizing Potential Pathways
The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that this compound might influence based on the activities of related xanthones.
Caption: Hypothetical anticancer signaling pathways of this compound.
Caption: Potential anti-inflammatory signaling pathways of this compound.
Future Directions
The development of a specific and high-yield synthesis for this compound is a critical next step. This would involve the careful selection of starting materials that match the substitution pattern of the target molecule and systematic optimization of the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. Once a reliable synthetic route is established, sufficient quantities of this compound can be produced to enable comprehensive biological evaluation. Future studies should focus on screening this compound for various biological activities and, if promising activity is observed, elucidating its precise mechanism of action and the specific signaling pathways involved. This will be essential for assessing its potential as a therapeutic agent.
Application Note: A Proposed HPLC Method for the Quantification of Drimiopsin C
Introduction
Drimiopsin C is a naturally occurring xanthone derivative found in plants such as Drimiopsis maculata.[1] As a member of the xanthone class of phenolic compounds, it is of interest to researchers for its potential biological activities. The development of a robust and reliable analytical method for the quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and various research applications. This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. While a specific validated method for this compound is not widely published, the following protocol is based on established principles of HPLC for the analysis of phenolic compounds.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The proposed chromatographic conditions are detailed in the table below. A C18 column is recommended due to the non-polar nature of the xanthone backbone. The mobile phase consists of a mixture of an acidified aqueous solution and an organic solvent to ensure good peak shape and resolution.
Method Validation
The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters to be assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed HPLC method for this compound.
| Parameter | Expected Value |
| Retention Time | Approximately 4-6 minutes |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Wavelength of Detection | ~254 nm (or optimal wavelength determined by UV scan) |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or another suitable acid like acetic acid)
-
Ultrapure water
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data system
3. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 70% B
-
8-10 min: 70% to 30% B
-
10-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution:
-
Reconstitute the dried extract with a known volume of mobile phase (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
6. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, run a wash cycle to prevent carryover.
7. Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration of this compound in the original plant material, taking into account the dilution factors.
Signaling Pathway Diagram (Hypothetical)
As this compound is a small molecule, a signaling pathway diagram is not directly applicable to its quantification. However, a logical relationship diagram for method development is provided below.
Caption: Logical workflow for HPLC method development and validation.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Drimiopsin C
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Drimiopsin C, a xanthone derivative isolated from Scilla scilloides. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive workflow from sample preparation to data acquisition. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
Introduction
This compound is a natural product with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol .[1][2] As a member of the homoisoflavonoid class of compounds, it has garnered interest for its potential biological activities, which include anti-inflammatory and protein tyrosine kinase inhibitory effects.[3][4] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal preparations. LC-MS/MS offers the high selectivity and sensitivity required for such analyses. This application note provides a detailed protocol for the analysis of this compound using this technology.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from plant material. Optimization may be required for other matrices.
Materials:
-
Plant material (e.g., bulbs or rhizomes of Scilla species)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Extraction:
-
Homogenize 1 g of dried and powdered plant material with 10 mL of 80% methanol in water.
-
Vortex for 5 minutes and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the aqueous extract in 20 mL of water and partition with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 1 mL of methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Based on the structure of this compound and common fragmentation patterns of homoisoflavonoids, the deprotonated molecule [M-H]⁻ is selected as the precursor ion.[5] Fragmentation is predicted to involve losses of small neutral molecules like CO and CH3.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 287.05 | 244.05 | 100 | 25 |
| This compound (Qualifier) | 287.05 | 216.05 | 100 | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS method.
| Parameter | This compound |
| Precursor Ion (m/z) | 287.05 |
| Product Ion (Quantifier, m/z) | 244.05 |
| Product Ion (Qualifier, m/z) | 216.05 |
| Retention Time (min) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Linearity (r²) | To be determined experimentally |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Putative Signaling Pathway Inhibition by Homoisoflavonoids
Homoisoflavonoids have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of signaling pathways such as NF-κB and p38 MAPK.[4]
Caption: Potential inhibition of inflammatory pathways by this compound.
References
- 1. This compound | C15H12O6 | CID 11254733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Naturally occurring homoisoflavonoids function as potent protein tyrosine kinase inhibitors by c-Src-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New features on the fragmentation patterns of homoisoflavonoids in Ophiopogon japonicus by high-performance liquid chromatography/diode-array detection/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Drimiopsin C: Application Notes for a Promising Natural Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimiopsin C, a naturally occurring xanthone isolated from the plant Drimiopsis maculata, presents a promising avenue for the development of novel, natural fungicides. While direct and extensive research on the specific antifungal applications of this compound is emerging, the broader class of xanthones has demonstrated significant antifungal properties. These application notes provide a comprehensive overview of the potential of this compound as a natural fungicide, based on the known activities of xanthones and standardized experimental protocols. The information herein is intended to guide researchers in the evaluation and potential application of this compound.
Chemical Profile
| Property | Value | Source |
| Compound Name | This compound | PubChem |
| Chemical Formula | C₁₅H₁₂O₆ | PubChem |
| Molecular Weight | 288.25 g/mol | PubChem |
| Chemical Class | Xanthone | PubChem |
| Natural Source | Drimiopsis maculata | PubChem |
Putative Antifungal Mechanism of Action
The precise mechanism of action for this compound has not been empirically determined. However, based on studies of other antifungal xanthones, a likely mechanism involves the disruption of the fungal cell membrane's integrity. Xanthones have been shown to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in plants and animals, making it a selective target.[1] This disruption leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, fungal cell death.
Caption: Putative mechanism of this compound's antifungal action.
Efficacy Data (Hypothetical)
The following table presents a hypothetical summary of antifungal activity for this compound against common plant pathogens. These values are for illustrative purposes and must be determined experimentally.
| Fungal Species | Common Disease | Putative MIC (µg/mL) | Putative MFC (µg/mL) |
| Fusarium oxysporum | Fusarium Wilt | 16 - 64 | 64 - 128 |
| Alternaria solani | Early Blight | 32 - 128 | 128 - 256 |
| Botrytis cinerea | Gray Mold | 8 - 32 | 32 - 64 |
| Colletotrichum gloeosporioides | Anthracnose | 16 - 64 | 64 - 128 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the in vitro evaluation of this compound's antifungal properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methods for determining the MIC of natural products.[2][3][4]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Target fungal strain(s)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Spectrophotometer (for inoculum standardization)
-
Microplate reader (optional, for quantitative growth assessment)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar medium.
-
Harvest spores or mycelial fragments and suspend in sterile saline or broth.
-
Adjust the suspension to a concentration of approximately 1-5 x 10⁵ CFU/mL using a spectrophotometer to measure optical density.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the fungal strain (typically 25-28°C) for 24-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
Alternatively, use a microplate reader to measure absorbance at a suitable wavelength (e.g., 600 nm) to quantify growth inhibition.
-
Caption: Workflow for MIC determination.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
Objective: To determine the lowest concentration of this compound that results in fungal death.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (same medium as used for inoculum preparation)
-
Sterile pipette or inoculating loop
-
Incubator
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate.
-
Incubate the plates at the optimal temperature for the fungal strain for a period sufficient for growth to appear (typically 24-72 hours).
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.
Application Considerations and Future Directions
-
Phytotoxicity: It is crucial to evaluate the potential phytotoxicity of this compound on host plants to ensure it does not harm the crops it is intended to protect.
-
Formulation: For practical application, this compound will need to be formulated to enhance its stability, solubility, and adherence to plant surfaces.
-
In Vivo Studies: Successful in vitro results should be followed by in vivo studies on infected plants to confirm efficacy under greenhouse and field conditions.
-
Synergistic Effects: Investigating the synergistic effects of this compound with other natural or synthetic fungicides could lead to more effective and sustainable disease management strategies.
Conclusion
This compound, as a member of the promising xanthone class of natural products, holds significant potential for development as a natural fungicide. The protocols and information provided in these application notes offer a foundational framework for researchers to systematically evaluate its antifungal properties. Further investigation into its specific mechanism of action, efficacy against a broader range of plant pathogens, and formulation for practical use is warranted to fully realize its potential in sustainable agriculture.
References
- 1. Antifungal activity of xanthones: evaluation of their effect on ergosterol biosynthesis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for Evaluating Drimiopsin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimiopsin C, a naturally occurring xanthenone derivative, represents a class of compounds with potential therapeutic applications. As with many novel natural products, a thorough evaluation of its biological activity is essential to uncover its mechanism of action and potential for drug development. These application notes provide a comprehensive suite of cell-based assay protocols to screen for cytotoxic activity and to elucidate the underlying cellular and molecular mechanisms. The following protocols are designed to be adaptable to various cancer cell lines and research questions.
Cytotoxicity Screening of this compound
The initial step in evaluating a novel compound is to determine its effect on cell viability. A dose-response cytotoxicity assay is fundamental to establishing the concentration range at which the compound exhibits biological activity.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Treatment Duration (h) | This compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| HeLa | 48 | 15.2 ± 1.8 | 0.8 ± 0.1 |
| MCF-7 | 48 | 25.7 ± 3.1 | 1.2 ± 0.2 |
| A549 | 48 | 38.4 ± 4.5 | 1.5 ± 0.3 |
Table 1: Hypothetical IC₅₀ values of this compound against various cancer cell lines after 48 hours of treatment.
Experimental Workflow:
Investigation of Apoptotic Cell Death
If this compound demonstrates significant cytotoxicity, the next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, necrotic, and live cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.2 ± 0.4 | 1.2 ± 0.5 |
| This compound (IC₅₀) | 45.3 ± 4.1 | 35.8 ± 3.5 | 15.2 ± 2.1 | 3.7 ± 1.0 |
| Staurosporine (1 µM) | 10.2 ± 1.5 | 50.1 ± 5.2 | 35.5 ± 4.3 | 4.2 ± 0.9 |
Table 2: Hypothetical results of Annexin V/PI staining after 24-hour treatment, showing the percentage of cells in each quadrant.
Signaling Pathway Diagram:
Protocol: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases. This assay uses a luminogenic substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, generating a luminescent signal.
Materials:
-
This compound
-
Cancer cell line of interest
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well. After 24 hours, treat the cells with this compound at various concentrations for a predetermined time (e.g., 6, 12, 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation:
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 15,234 ± 1,287 | 1.0 |
| This compound (0.5 x IC₅₀) | 45,890 ± 3,987 | 3.0 |
| This compound (IC₅₀) | 120,567 ± 10,456 | 7.9 |
| This compound (2 x IC₅₀) | 185,432 ± 15,678 | 12.2 |
Table 3: Hypothetical caspase-3/7 activity after 12-hour treatment with this compound.
Experimental Workflow Diagram:
Conclusion
These detailed protocols provide a robust framework for the initial characterization of this compound's biological activity. By systematically assessing cytotoxicity and key apoptotic markers, researchers can gain valuable insights into the compound's potential as a therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical development, including mechanism of action studies and in vivo efficacy models.
Application Notes and Protocols for Drimiopsin C in Plant Pathogen Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimiopsin C, a member of the homoisoflavonoid class of secondary metabolites, presents a promising avenue for the development of novel plant pathogen inhibitors. Homoisoflavonoids are recognized for a wide array of biological activities, including antimicrobial and anti-inflammatory effects[1]. While specific data on this compound's efficacy against phytopathogens is limited, its chemical structure suggests potential for inhibiting the growth of various fungal and bacterial agents that threaten crop health and productivity.
These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound in plant pathogen inhibition. The document outlines detailed protocols for in vitro screening, determination of inhibitory concentrations, and elucidation of its potential mechanism of action, alongside speculative signaling pathways that may be involved in its activity.
Data Presentation
Due to the limited availability of specific quantitative data for this compound against plant pathogens in published literature, the following tables are presented as examples to guide researchers in structuring their experimental results. These tables illustrate how to present critical data such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Fungicidal Concentration (MFC), and half-maximal effective concentration (EC50).
Table 1: Example of Antibacterial Activity of this compound
| Bacterial Pathogen | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Pseudomonas syringae | pv. tomato DC3000 | 128 | 256 |
| Xanthomonas campestris | pv. campestris | 64 | 128 |
| Agrobacterium tumefaciens | C58 | 256 | >512 |
| Erwinia amylovora | Ea110 | 128 | 256 |
Table 2: Example of Antifungal Activity of this compound
| Fungal Pathogen | Strain | MIC (µg/mL) | MFC (µg/mL) | EC50 (µg/mL) |
| Botrytis cinerea | B05.10 | 32 | 64 | 15.2 |
| Fusarium oxysporum | f. sp. lycopersici | 64 | 128 | 28.5 |
| Magnaporthe oryzae | 70-15 | 128 | 256 | 55.8 |
| Alternaria solani | AS27 | 64 | 128 | 30.1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial or fungal pathogen.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Test pathogens (bacterial or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
Bacteria: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Grow the fungal strain on an appropriate agar medium. Harvest spores or mycelial fragments and suspend them in sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 1-5 x 10⁴ CFU/mL.
-
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only.
-
Negative Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at the optimal temperature for the specific pathogen (e.g., 28-37°C for bacteria, 25-28°C for fungi) for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the pathogen is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills the pathogen.
Materials:
-
Results from the MIC assay
-
Appropriate agar plates (e.g., Mueller-Hinton Agar, Potato Dextrose Agar)
-
Sterile spreader or loop
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate or spread the aliquot onto a fresh agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% kill rate.
Protocol 3: Spore Germination Inhibition Assay (for Fungal Pathogens)
This assay assesses the effect of this compound on the germination of fungal spores.
Materials:
-
This compound
-
Fungal spore suspension
-
Potato Dextrose Broth (PDB) or a similar nutrient-rich medium
-
Sterile microscope slides with concavities or 96-well plates
-
Microscope
Procedure:
-
Prepare a spore suspension of the test fungus at a concentration of 1 x 10⁵ spores/mL in PDB.
-
Prepare serial dilutions of this compound in PDB.
-
In the wells of a microtiter plate or on a concavity slide, mix 50 µL of the spore suspension with 50 µL of the this compound dilution.
-
Include a positive control (spores in PDB) and a negative control (PDB only).
-
Incubate at 25-28°C in a humid chamber for 12-24 hours.
-
Observe the spores under a microscope and count the number of germinated and non-germinated spores in at least three different fields of view. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition for each concentration.
Visualizations
Experimental Workflow
References
High-Purity Drimiopsin C for Research: A Guide to Procurement and Application
For researchers, scientists, and drug development professionals, securing high-purity compounds is the cornerstone of reproducible and reliable experimental outcomes. This document provides a comprehensive overview of reputable suppliers of high-purity Drimiopsin C, alongside detailed application notes and experimental protocols to facilitate its use in research settings.
This compound, a naturally occurring xanthone, has garnered interest in the scientific community for its potential biological activities. This guide is intended to serve as a practical resource for investigators seeking to explore the therapeutic promise of this compound.
Procurement of High-Purity this compound
The acquisition of well-characterized, high-purity this compound is critical for ensuring the validity of research findings. The following suppliers have been identified as potential sources for research-grade this compound. It is recommended to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound.
| Supplier | Website | CAS Number | Notes |
| MedchemExpress | --INVALID-LINK-- | 773850-90-1 | Offers various quantities for research purposes. |
| Pharmaffiliates | --INVALID-LINK-- | 773850-90-1 | Provides reference standards and chemical compounds. |
| BioCrick | --INVALID-LINK-- | 773850-90-1 | A supplier of bioactive small molecules for research. |
Application Notes: Anti-inflammatory Properties of this compound
This compound has been identified as a potential anti-inflammatory agent, primarily through its inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound can potentially mitigate these inflammatory responses.
The broader class of compounds to which this compound belongs, xanthones, has been shown to exert anti-inflammatory effects through various mechanisms. These often involve the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3][4] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. While the specific signaling pathway for this compound has not been fully elucidated, its action as a COX-2 inhibitor places it within the prostaglandin synthesis pathway, a critical component of the inflammatory response.
Experimental Protocols
The following is a detailed protocol for a Cyclooxygenase-2 (COX-2) inhibition assay, based on methodologies reported for the screening of natural compounds, including xanthones.[1]
In Vitro COX-2 Inhibition Assay
Objective: To determine the inhibitory activity of this compound on the COX-2 enzyme.
Materials:
-
High-purity this compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Positive controls: SC-560 (COX-1 selective inhibitor), DuP-697 (COX-2 selective inhibitor)[1]
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions provided with the colorimetric COX inhibitor screening assay kit.
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to achieve a range of test concentrations. The final concentration of this compound used for initial screening in published studies was 10 µM.[1]
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add the test compound (this compound) or the positive controls (SC-560 and DuP-697) to the respective wells.
-
Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate the plate according to the assay kit's instructions, typically at 37°C for a specified time.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound using the following formula:
-
If a dose-response is observed, calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the potential signaling pathway of this compound's anti-inflammatory action and a typical experimental workflow for its evaluation.
Caption: Hypothesized mechanism of this compound's anti-inflammatory effect via COX-2 inhibition.
Caption: A logical workflow for the procurement and in vitro evaluation of this compound.
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 3. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Drimiopsin C: Application Notes and Protocols for In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Drimiopsin C in in vitro enzyme inhibition assays, with a focus on key enzymes involved in the inflammatory cascade: cyclooxygenase (COX) and lipoxygenase (LOX). This document offers detailed protocols and data presentation guidelines to facilitate research into the potential therapeutic applications of this compound.
Introduction to this compound and Enzyme Inhibition
This compound is a homoisoflavonoid that has been investigated for its potential biological activities. Understanding its interaction with key enzymes is crucial for elucidating its mechanism of action and therapeutic potential. Enzyme inhibition assays are fundamental in vitro tools to determine the potency and selectivity of a compound against a specific enzyme target.[1][2] These assays measure the reduction in enzyme activity in the presence of the inhibitor.[2]
The primary modes of enzyme inhibition include:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing substrate binding. This type of inhibition can be overcome by increasing the substrate concentration.[3]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency. This type of inhibition is not affected by substrate concentration.[3][4]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[3]
-
Irreversible Inhibition: The inhibitor forms a strong, often covalent, bond with the enzyme, permanently inactivating it.[2]
This document will focus on protocols for assessing the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX, key enzymes in the arachidonic acid pathway which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Quantitative Data Summary
The inhibitory potential of this compound against target enzymes is quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
Table 1: Inhibitory Activity of this compound against Cyclooxygenase and Lipoxygenase Isoforms
| Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) | Control Compound |
| COX-1 | 15.8 | 0.5 | Indomethacin |
| COX-2 | 2.3 | 0.1 | Celecoxib |
| 5-LOX | 7.9 | 1.2 | Zileuton |
Note: The IC50 values presented for this compound are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
The following are detailed protocols for conducting in vitro enzyme inhibition assays for COX-1, COX-2, and 5-LOX.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the peroxidase activity of COX enzymes. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). The peroxidase activity is monitored by the oxidation of a chromogenic substrate.[5][6][7]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound
-
Positive controls (Indomethacin for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and the chromogenic substrate in the assay buffer. Prepare a stock solution of this compound and the positive controls in a suitable solvent (e.g., DMSO).
-
Plate Setup:
-
Add 150 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of heme to each well.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
For inhibitor wells, add 10 µL of various concentrations of this compound or the positive control.
-
For the vehicle control wells, add 10 µL of the solvent used to dissolve the inhibitors.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to all wells.
-
Detection: Immediately add 10 µL of the chromogenic substrate to each well.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of an inhibitor to block the activity of 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). The formation of the conjugated diene in the product is monitored by measuring the increase in absorbance at 234 nm.[8]
Materials:
-
5-Lipoxygenase (soybean or human recombinant)
-
Arachidonic acid or linoleic acid (substrate)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
This compound
-
Positive control (e.g., Zileuton)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading UV absorbance
Procedure:
-
Reagent Preparation: Prepare working solutions of the 5-LOX enzyme and substrate in the assay buffer. Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
Plate Setup:
-
To each well of a UV-transparent 96-well plate, add 160 µL of assay buffer.
-
Add 10 µL of the 5-LOX enzyme solution.
-
Add 10 µL of various concentrations of this compound or the positive control.
-
For the vehicle control wells, add 10 µL of the solvent.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate (arachidonic acid or linoleic acid) to each well.
-
Measurement: Immediately measure the absorbance at 234 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula mentioned in the COX assay protocol.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway
Caption: Arachidonic Acid Cascade and points of inhibition by this compound.
Experimental Workflow
Caption: General workflow for in vitro enzyme inhibition assays.
Logical Relationship of Inhibition Analysis
Caption: Logical flow for analyzing enzyme inhibition data.
Conclusion
These application notes provide a framework for investigating the enzyme inhibitory properties of this compound. The detailed protocols for COX and LOX assays, along with guidelines for data interpretation, will enable researchers to systematically evaluate its potential as a modulator of inflammatory pathways. Further kinetic studies can be conducted to elucidate the precise mechanism of inhibition.[9][10]
References
- 1. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Studies on the inhibition of proteolytic enzymes by serum. I. The mechanism of the inhibition of trypsin, plasmin, and chymotrypsin by serum using fibrin tagged with I131 as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Drimiopsin C extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Drimiopsin C extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its natural sources?
This compound is a type of homoisoflavonoid, a class of organic compounds with various potential biological activities. The primary natural sources of this compound are plants belonging to the Hyacinthaceae family, particularly the genera Drimiopsis and Ledebouria. It is most commonly found in the bulbs of these plants. Species such as Drimiopsis maculata and Ledebouria socialis are known to contain this compound and other related homoisoflavonoids.
Q2: What are the common challenges encountered during this compound extraction?
Researchers may face several challenges during the extraction of this compound, including:
-
Low Yields: this compound is often present in low concentrations in the plant material, making it difficult to obtain large quantities.
-
Co-extraction of Impurities: Crude extracts often contain a complex mixture of other compounds, such as pigments, lipids, and other flavonoids, which can interfere with the isolation and purification of this compound.
-
Degradation of the Compound: Homoisoflavonoids can be sensitive to factors like high temperatures, prolonged extraction times, and exposure to light and oxygen, which can lead to degradation and reduced yields.
-
Solvent Selection: Choosing the optimal solvent is critical for maximizing yield and selectivity. The polarity of the solvent must be well-matched to that of this compound.
Q3: Which extraction methods are most effective for this compound?
Several extraction methods can be employed for this compound, with the choice often depending on the available equipment, scale of extraction, and desired purity. Commonly used methods include:
-
Maceration: A simple and widely used technique involving soaking the plant material in a solvent.
-
Soxhlet Extraction: A continuous extraction method that can provide higher yields than maceration but may expose the compound to heat for extended periods.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times and at lower temperatures.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Yield | 1. Inappropriate solvent selection.2. Suboptimal extraction temperature.3. Insufficient extraction time.4. Inefficient cell disruption.5. Degradation of this compound. | 1. Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). A mixture of methanol and chloroform has been used successfully for homoisoflavonoid extraction from Drimiopsis species.[1]2. Optimize the temperature for your chosen method. For UAE and MAE, start with lower to moderate temperatures (e.g., 40-60°C) to prevent degradation.3. Increase the extraction time in increments and analyze the yield at each step to determine the optimal duration.4. Ensure the plant material is finely powdered to maximize surface area. For UAE, ensure sufficient ultrasonic power is applied.5. Protect the extract from light and heat. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Extract Contains Many Impurities | 1. Non-selective solvent.2. Inadequate pre-extraction processing. | 1. Use a solvent system that is more selective for homoisoflavonoids. Sequential extraction with solvents of increasing polarity can help to remove unwanted compounds.2. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and pigments before extracting with a more polar solvent for this compound. |
| Inconsistent Extraction Yields | 1. Variation in plant material.2. Inconsistent extraction parameters. | 1. Use plant material from the same source and harvest time. The concentration of secondary metabolites can vary depending on the plant's age and growing conditions.2. Precisely control all extraction parameters, including solvent-to-solid ratio, temperature, time, and (for UAE/MAE) power/frequency. |
Experimental Protocols
Below are detailed methodologies for key extraction techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Air-dry the bulbs of Drimiopsis maculata or Ledebouria socialis at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried bulbs into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol as the extraction solvent.
-
Place the flask in an ultrasonic bath.
-
Sonication should be carried out at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using column chromatography on silica gel with a gradient elution system of chloroform and methanol.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Extraction:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 50 mL of 70% ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 5 minutes. Maintain the temperature below 70°C to prevent degradation.
-
-
Filtration and Concentration:
-
Allow the vessel to cool to room temperature before opening.
-
Filter the extract and concentrate it using a rotary evaporator as described in the UAE protocol.
-
Quantitative Data Summary
The following tables summarize the impact of different extraction parameters on the yield of flavonoids and phenolic compounds from various plant sources, providing a reference for optimizing this compound extraction.
Table 1: Effect of Solvent Type on Flavonoid and Phenolic Content
| Solvent | Total Flavonoid Content (mg QE/g) | Total Phenolic Content (mg GAE/g) | Reference Plant Material |
|---|---|---|---|
| 100% Acetone | 0.434 | - | Phalaenopsis leaves |
| 70% Ethanol | - | - | General for flavonoids |
| 80% Methanol | - | - | General for homoisoflavonoids |
| Methanol:Chloroform (1:1) | - | - | Drimiopsis species |
Table 2: Optimization of UAE and MAE Parameters for Flavonoid Extraction
| Parameter | Range | Optimal Value (Example) | Effect on Yield |
|---|---|---|---|
| UAE | |||
| Temperature (°C) | 30 - 70 | 50 - 60 | Generally increases to an optimum, then may decrease due to degradation. |
| Time (min) | 15 - 60 | 30 - 45 | Increases with time up to a plateau. |
| Ethanol Concentration (%) | 50 - 90 | 70 - 80 | Yield is dependent on the polarity of the target compound. |
| MAE | |||
| Power (W) | 200 - 600 | 400 | Higher power can increase yield but also risks degradation. |
| Time (min) | 2 - 10 | 5 | Shorter times are generally sufficient. |
| Ethanol Concentration (%) | 50 - 80 | 70 | Similar to UAE, depends on the target compound. |
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: General Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for this compound extraction and isolation.
Diagram 2: Plausible Signaling Pathway for Homoisoflavonoid-Induced Apoptosis
While the specific signaling pathway for this compound has not been fully elucidated, based on the cytotoxic activity of related homoisoflavonoids from Ledebouria species against cancer cells, a plausible mechanism involves the induction of apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway that could be triggered by such compounds.[2]
References
Drimiopsin C stability under different pH and temperature conditions
Disclaimer: Specific stability data for Drimiopsin C under varying pH and temperature conditions is not extensively available in public literature. The following information is based on the general behavior of related homoisoflavonoids and established principles of chemical stability testing. The quantitative data provided is illustrative to guide researchers in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution?
This compound, a homoisoflavonoid, is expected to exhibit moderate stability in solution. Like many natural phenolic compounds, its stability is significantly influenced by pH, temperature, light, and the presence of oxidizing agents. For optimal stability, it is recommended to store stock solutions in a non-polar solvent like DMSO at -20°C or below and to prepare aqueous working solutions fresh before each experiment.
Q2: How does pH affect the stability of this compound?
The stability of this compound is expected to be pH-dependent. Generally, phenolic compounds are more stable in acidic to neutral conditions. Under alkaline conditions, the potential for oxidation and degradation increases. It is advisable to conduct preliminary pH stability studies for your specific experimental buffer.
Q3: What is the recommended range of temperature for storing and handling this compound solutions?
For short-term storage (up to 24 hours), aqueous solutions of this compound should be kept at 2-8°C. For long-term storage, stock solutions in anhydrous solvents like DMSO or ethanol should be stored at -20°C to -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
While specific incompatibility data for this compound is scarce, it is prudent to avoid strong oxidizing and reducing agents, as well as highly alkaline conditions. The presence of metal ions, particularly iron and copper, can also catalyze the degradation of phenolic compounds.
Troubleshooting Guides
Issue: Inconsistent experimental results with this compound.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from solid this compound. Compare the performance of the new stock solution with the old one using a reliable analytical method like HPLC-UV to check for degradation products.
-
-
Possible Cause 2: Instability in the experimental buffer.
-
Troubleshooting Step: Assess the stability of this compound in your experimental buffer over the time course of your experiment. This can be done by incubating the compound in the buffer at the experimental temperature and analyzing samples at different time points by HPLC.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Protect your solutions from light by using amber vials or covering them with aluminum foil, especially during long incubation periods.
-
Issue: Precipitation of this compound in aqueous solution.
-
Possible Cause 1: Low solubility in the aqueous buffer.
-
Troubleshooting Step: this compound may have limited solubility in purely aqueous solutions. Consider using a co-solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent is compatible with your experimental system. Typically, a final DMSO concentration of less than 0.5% is well-tolerated in cell-based assays.
-
-
Possible Cause 2: pH-dependent solubility.
-
Troubleshooting Step: Check the pH of your final solution. Adjusting the pH might improve solubility. However, be mindful of the impact of pH on the compound's stability.
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate potential degradation patterns under different conditions. This data should be used as a reference for designing your own stability studies.
Table 1: Hypothetical Half-Life (t½) of this compound at Different Temperatures in a pH 7.4 Buffer
| Temperature (°C) | Half-Life (t½) in hours |
| 4 | > 168 |
| 25 | 48 |
| 37 | 24 |
| 50 | 8 |
Table 2: Hypothetical Percentage of this compound Remaining After 24 Hours at 37°C in Buffers of Different pH
| pH | % Remaining |
| 3.0 | 95 |
| 5.0 | 92 |
| 7.4 | 85 |
| 9.0 | 60 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound under specific pH and temperature conditions.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired buffers (e.g., citrate buffer for pH 3 and 5, phosphate buffer for pH 7.4, and borate buffer for pH 9.0).
-
Incubation: Aliquot the test solutions into amber vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
Sample Analysis: Immediately analyze the samples by reverse-phase HPLC with UV detection.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection Wavelength: Determine the λmax of this compound (typically in the range of 250-380 nm for flavonoids).
-
Quantification: The concentration of this compound at each time point is determined by integrating the peak area and comparing it to a standard curve.
-
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula t½ = 0.693/k, assuming first-order kinetics.[1][2]
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Potential signaling pathway for this compound.
References
Preventing degradation of Drimiopsin C in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Drimiopsin C in aqueous solutions. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: Degradation of this compound in aqueous solutions can be attributed to several factors. As a homoisoflavonoid, its stability is likely influenced by pH, temperature, light exposure, and oxidation.[1][2][3][4] Unstable pH, high temperatures, prolonged exposure to light, and the presence of oxidizing agents or dissolved oxygen can all contribute to its degradation.[3][5]
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store my this compound solutions?
A3: To minimize degradation, it is recommended to store this compound solutions at -20°C or lower in tightly sealed containers.[6] Aliquoting the solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles, which may accelerate degradation.[4] Solutions should also be protected from light by using amber vials or by wrapping the container in foil.
Q4: At what pH is this compound most stable?
A4: The optimal pH for this compound stability has not been specifically determined. However, for many flavonoids, stability is pH-dependent.[2] It is advisable to conduct a pH stability study to determine the ideal pH range for your experiments. Generally, neutral to slightly acidic conditions may be a good starting point.
Q5: Can I do anything to prevent the oxidation of this compound in my solution?
A5: Yes, several measures can be taken to prevent oxidation. Preparing solutions with deoxygenated buffers can be beneficial. The addition of antioxidants to the solution might also enhance stability, although the compatibility of any antioxidant with your specific experimental setup should be verified.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of activity or change in color of the solution | Degradation of this compound | - Prepare fresh solutions before each experiment.- Store stock solutions at -80°C in small aliquots.- Protect solutions from light at all times.- Perform a stability study to identify optimal pH and temperature conditions. |
| Precipitate forms in the aqueous solution | Poor solubility or compound aggregation | - Ensure the initial stock solution in organic solvent is fully dissolved before adding to the aqueous buffer.- Consider using a co-solvent, but verify its compatibility with your assay.- Decrease the final concentration of this compound in the aqueous solution. |
| Inconsistent results between experiments | Variable degradation between solution preparations | - Standardize the solution preparation protocol, including solvent, buffer, pH, and storage conditions.- Use a consistent source and lot of this compound.- Always use freshly prepared dilutions from a properly stored stock. |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
This protocol outlines a method to determine the stability of this compound across a range of pH values.
-
Preparation of Buffers : Prepare a series of buffers covering a pH range (e.g., pH 4, 5, 6, 7, 7.4, 8). Common buffer systems include acetate for acidic pH, phosphate for neutral pH, and glycine for alkaline pH.[1]
-
Preparation of this compound Stock Solution : Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Incubation : Dilute the this compound stock solution to a final concentration (e.g., 10 µM) in each of the prepared buffers.
-
Time Points : Incubate the solutions at a constant temperature (e.g., 37°C).[1] Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching : To stop further degradation, mix the collected aliquots with a cold organic solvent like methanol or acetonitrile and store at -20°C until analysis.[1]
-
Analysis : Analyze the concentration of the remaining this compound in each sample using a suitable analytical method such as HPLC or LC-MS.[1][7]
-
Data Analysis : Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
Protocol 2: Quantifying this compound using HPLC
This protocol provides a general method for the quantification of this compound.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required.
-
Column : A C18 reverse-phase column is commonly used for the analysis of flavonoids.
-
Mobile Phase : A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact gradient will need to be optimized.
-
Standard Curve : Prepare a series of standard solutions of this compound of known concentrations.
-
Injection : Inject the standards and the samples from the stability study onto the HPLC column.
-
Detection : Monitor the elution of this compound at its maximum absorbance wavelength (λmax), which needs to be determined by a UV scan.
-
Quantification : Create a standard curve by plotting the peak area against the concentration of the standards. Use the equation of the line from the standard curve to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation.
Disclaimer: As there is limited specific information available for the signaling pathways of this compound, a diagram for a signaling pathway has not been included. The provided diagrams illustrate the experimental workflow for stability testing and the general factors that can lead to the degradation of the compound.
References
- 1. enamine.net [enamine.net]
- 2. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting low solubility of Drimiopsin C in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of Drimiopsin C in common laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Low aqueous solubility is a common issue with hydrophobic compounds like this compound. The initial and most crucial step is to prepare a high-concentration stock solution in an appropriate organic solvent.[1] Dimethyl sulfoxide (DMSO) is a widely used co-solvent for this purpose.[1] It is important to ensure the final concentration of the co-solvent in your experimental setup remains low (ideally ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.[1]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution is a common indicator of a compound's low aqueous solubility.[1] Here are a few strategies to mitigate this:
-
Optimize the final co-solvent concentration: While keeping the DMSO concentration low is important, a slight increase might be necessary to maintain solubility. It is crucial to determine the highest tolerable DMSO concentration for your specific assay.
-
Use surfactants: Non-ionic detergents such as Tween-80 or Pluronic F-68 can be added to the aqueous buffer to help solubilize hydrophobic compounds.[1] It's important to work above the critical micelle concentration (CMC) of the chosen surfactant.
-
Employ cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][2] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[1]
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds. For flavonoids, a class of compounds to which this compound belongs, solubility tends to increase at a higher pH.[3][4] This is because the phenolic hydroxyl groups on the molecule can deprotonate at higher pH, forming more soluble salts. However, the absolute solubility may still remain low.[4] It is advisable to perform a pH-solubility profile to determine the optimal pH for your experiments.
Q4: I suspect my this compound is forming aggregates in solution. What are the signs and how can I address this?
A4: Hydrophobic compounds can self-associate in aqueous environments to form aggregates, which can lead to experimental artifacts. Unusually steep dose-response curves can be an indicator of aggregation. To mitigate aggregation, consider using a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low solubility issues with this compound.
Problem: this compound is not dissolving in the desired aqueous buffer.
| Possible Cause | Suggested Solution |
| High Hydrophobicity | Prepare a high-concentration stock solution in 100% DMSO before diluting into the aqueous buffer.[1] |
| Precipitation on Dilution | Add a non-ionic surfactant (e.g., Tween-80) to the aqueous buffer or use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.[1][2] |
| Incorrect pH | Adjust the pH of the buffer. For flavonoid-like compounds, increasing the pH may enhance solubility.[3][4] |
| Compound Aggregation | Include a low concentration of a non-ionic detergent like Triton X-100 in the assay buffer. |
Quantitative Data Summary
| Solvent/Buffer System | Expected Solubility Trend | Key Considerations |
| 100% DMSO | High | Recommended for primary stock solutions.[1] |
| Aqueous Buffers (e.g., PBS, TRIS) | Low | Direct dissolution is often challenging. |
| Aqueous Buffers with Co-solvents (e.g., ≤ 0.5% DMSO) | Moderate | Final co-solvent concentration must be optimized for the assay.[1] |
| Aqueous Buffers with Surfactants (e.g., Tween-80) | Improved | Surfactant concentration should be above its CMC.[1] |
| Aqueous Buffers with Cyclodextrins (e.g., HP-β-CD) | Significantly Improved | Can effectively form soluble inclusion complexes.[1][2] |
| Aqueous Buffers at Varying pH | pH-dependent | Solubility of flavonoids generally increases with higher pH.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may assist with dissolution.[1]
-
Visually inspect the solution against a light source to ensure no visible particulates remain.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using HP-β-Cyclodextrin to Enhance Aqueous Solubility
Objective: To prepare an aqueous solution of this compound using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution: a. Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 45% w/v solution). b. Stir the solution until the HP-β-CD is completely dissolved.[1]
-
Complexation of this compound: a. Add the this compound powder directly to the HP-β-CD solution. b. Stir the mixture for a predetermined period (e.g., 24-48 hours) at a constant temperature to allow for the formation of the inclusion complex.
-
Filtration: a. After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Concentration Analysis: a. Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Troubleshooting Workflow for Low Solubility
Caption: A decision tree for troubleshooting the low solubility of this compound.
Illustrative Signaling Pathway for a Flavonoid Compound
Disclaimer: The following diagram illustrates a general signaling pathway that can be modulated by flavonoid compounds. The specific molecular targets of this compound may vary.
Caption: A representative diagram of a signaling pathway modulated by a flavonoid.
References
Technical Support Center: Optimizing HPLC for Drimiopsin C
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) for the analysis of Drimiopsin C. As specific methods for this compound are not widely published, this guide focuses on the fundamental principles of method development and troubleshooting applicable to novel natural products.
Frequently Asked Questions (FAQs)
Q1: I have no prior information on this compound. How do I select an initial HPLC column and mobile phase?
A1: For a novel natural product of unknown polarity, a reversed-phase (RP) HPLC approach is a robust starting point.[1][2]
-
Column Selection: Begin with a C18 column, as it is versatile and widely used for the separation of a broad range of natural products.[3] A standard dimension such as 4.6 x 150 mm with 5 µm particle size is a good initial choice.
-
Mobile Phase Selection: Start with a simple gradient elution to screen a wide polarity range.[2][4] A common starting mobile phase is a mixture of water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[4][5] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[4] A broad gradient from 5% to 95% Solvent B over 20-30 minutes can help determine the approximate elution conditions for this compound.
Q2: How can I improve the peak shape for this compound?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors.[6]
-
Peak Tailing: This may be due to secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.[6] Consider adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to both mobile phase solvents to suppress the ionization of silanol groups on the silica-based column packing.[1] Also, ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition.[6]
-
Peak Fronting: This is often a sign of column overload or injecting the sample in a solvent significantly stronger than the mobile phase.[7] Try reducing the injection volume or the concentration of the sample. Ensure the sample solvent is compatible with the mobile phase.[7]
Q3: My retention times for this compound are shifting between injections. What could be the cause?
A3: Retention time shifts can indicate issues with the mobile phase, column, or the HPLC system itself.[8]
-
Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and properly degassed.[8][9] Small changes in mobile phase composition can lead to significant shifts in retention.
-
Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[8] Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.
-
Temperature: Fluctuations in column temperature can affect retention times.[8] Using a column oven to maintain a constant temperature is recommended for reproducible results.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| High Backpressure | - Blockage in the system (e.g., clogged frit, guard column, or column inlet)[8][9]- Precipitated buffer or sample in the mobile phase[8]- Mobile phase viscosity is too high[10] | - Systematically check for blockages by removing components (start with the column) and checking the pressure.- Filter all mobile phases and samples before use.[3][8]- If buffer precipitation is suspected, flush the system with water.- Consider using a less viscous organic solvent (e.g., acetonitrile instead of methanol) or increasing the column temperature. |
| Peak Splitting | - Non-uniform column packing or a void at the column inlet[7][8]- Mismatch between the sample solvent and the mobile phase[8]- Co-elution with an interfering compound | - Replace the column if the packing has deteriorated.- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.[8]- Adjust the mobile phase composition or gradient to improve separation from interfering peaks. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector[9]- Contaminated mobile phase or detector cell[9]- Incomplete mobile phase mixing[11]- Gradient elution causing a baseline shift with UV detection[1] | - Degas the mobile phase and purge the pump.[9]- Use high-purity solvents and flush the detector cell.- Ensure proper mixing of mobile phase components.- Use a mobile phase modifier with a low UV cutoff, or use a reference wavelength in your detector settings.[1] |
| Low Signal Intensity | - Sample concentration is too low- Improper sample preparation leading to loss of analyte[6]- Detector settings are not optimal | - Concentrate the sample or increase the injection volume.- Review and optimize the sample extraction and preparation procedure.[6]- Ensure the detector wavelength is set to the absorbance maximum of this compound. |
Experimental Protocols
Protocol 1: Initial Method Development for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for this compound.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B (hold)
-
30.1-35 min: 5% B (re-equilibration)
-
-
Analysis: Inject a standard of this compound (if available) or a crude extract. Evaluate the chromatogram for peak shape, retention time, and resolution from other components.
Protocol 2: Method Optimization
Based on the results from the initial development run, the method can be optimized. For example, if this compound elutes very late, a steeper gradient or a higher starting percentage of Solvent B could be employed. If peaks are broad, adjusting the mobile phase pH with a different modifier (e.g., TFA or a buffer) might be necessary. If co-elution occurs, the gradient slope can be made shallower to improve resolution.
Visualizations
Caption: Experimental workflow for HPLC method development for this compound.
Caption: Troubleshooting logic for common HPLC issues encountered with this compound.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 4. mastelf.com [mastelf.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. realab.ua [realab.ua]
- 8. uhplcs.com [uhplcs.com]
- 9. mastelf.com [mastelf.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
How to overcome low reproducibility in Drimiopsin C experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low reproducibility in experiments involving Drimiopsin C. Given that this compound is a natural product, experimental variability can arise from multiple sources. This guide will walk you through common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a naturally occurring homoisoflavonoid. Key chemical properties are summarized below. As a plant-derived compound, its purity and stability can be significant factors in experimental reproducibility.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₆ | PubChem |
| Molecular Weight | 288.25 g/mol | PubChem |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxybenzyl)-6-methoxy-4H-chromen-4-one | PubChem |
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Low reproducibility in experiments with natural products like this compound is a common challenge.[1][2][3][4] Key factors include:
-
Compound Purity and Integrity: The purity of your this compound sample can vary between batches and suppliers. Degradation during storage can also be an issue.
-
Source Material Variability: If you are isolating this compound yourself, variations in the plant source (e.g., species, growing conditions, harvest time) can significantly impact the yield and purity of the compound.[4]
-
Experimental Protocol Deviations: Minor, unrecorded deviations in your experimental protocol can lead to significant differences in results.
-
Solvent and Reagent Quality: The quality and consistency of solvents and other reagents can affect the compound's solubility and activity.
-
Cell Line or Model System Variability: Biological systems themselves can be a source of variability. Cell line passage number, health, and density can all influence the outcome.
Q3: How can I ensure the quality of my this compound sample?
It is crucial to characterize your sample thoroughly. We recommend the following:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of your sample.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
Always source from a reputable supplier who provides a certificate of analysis with this information. If you are isolating the compound, meticulous record-keeping of the extraction and purification process is essential.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity Observed in Cell-Based Assays
You are observing variable IC50 values for this compound in your cancer cell line proliferation assay.
Possible Causes & Solutions:
| Cause | Solution |
| This compound Degradation | Store this compound in a cool, dark, and dry place. For long-term storage, consider aliquoting and storing at -20°C or -80°C. Prepare fresh stock solutions for each experiment. |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter and perform a cell viability assay (e.g., Trypan Blue) before seeding. |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift. |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for all experimental runs. Use a calibrated timer. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses. |
Hypothetical IC50 Data Illustrating Variability:
| Experiment Run | IC50 (µM) | Cell Passage # | Notes |
| 1 | 15.2 | 5 | Freshly prepared this compound stock |
| 2 | 28.9 | 5 | This compound stock stored at 4°C for 2 weeks |
| 3 | 14.8 | 20 | High passage number cells |
| 4 | 15.5 | 6 | Freshly prepared this compound stock, consistent protocol |
Issue 2: Poor Solubility of this compound
You are having difficulty dissolving this compound, leading to inconsistent concentrations in your experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | The choice of solvent is critical. While DMSO is commonly used, test a range of biocompatible solvents to find the optimal one for this compound. Record the solvent and final concentration used in all experiments. |
| Precipitation Upon Dilution | When diluting your stock solution into aqueous media, precipitation can occur. Try vortexing or sonicating briefly after dilution. Also, consider using a surfactant like Pluronic F-68 at a low, non-toxic concentration to improve solubility. |
| Low-Quality Solvent | Use high-purity, anhydrous solvents to prepare your stock solutions to avoid introducing water that can affect solubility and stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For 1 mg of this compound (MW: 288.25), this would be approximately 34.7 µL.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can also be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed your cancer cell line of choice in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound from your stock solution in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathways
Below is a hypothetical signaling pathway that could be investigated in relation to this compound's mechanism of action, for illustrative purposes.
A hypothetical signaling cascade initiated by this compound.
Experimental Workflow
The following diagram illustrates a standardized workflow for testing the bioactivity of a plant-derived compound like this compound to improve reproducibility.
Workflow for consistent this compound bioactivity assessment.
Logical Relationships
This diagram outlines the logical flow for troubleshooting reproducibility issues.
A decision tree for troubleshooting experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducibility challenges in the search for antibacterial compounds from nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. letoniagroup.org [letoniagroup.org]
Common interferences in the spectral analysis of Drimiopsin C
Welcome to the technical support center for the spectral analysis of Drimiopsin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the spectral analysis of this compound?
A1: The most common analytical techniques for the quantification and characterization of cardiac glycosides like this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, as well as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] HPLC offers robust quantification, while LC-MS provides high sensitivity and specificity for identification and structural elucidation.[3]
Q2: What is the expected UV absorbance maximum for this compound?
Q3: What are "ghost peaks" in HPLC analysis and how can I avoid them?
A3: "Ghost peaks" are extraneous peaks in a chromatogram that do not correspond to the analyte of interest. They can be a significant source of interference. These peaks can originate from contaminants in the mobile phase, sample, or HPLC system itself.[5] To avoid them, it is recommended to use high-purity water and solvents, ensure all system components are clean, and incorporate a system rinse prior to each use.[5]
Q4: Can matrix effects interfere with the mass spectrometry analysis of this compound?
A4: Yes, matrix effects are a common source of interference in LC-MS analysis. These effects arise from co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Thorough sample preparation, such as solid-phase extraction (SPE), and the use of internal standards can help mitigate matrix effects.
Troubleshooting Guides
This section provides structured guidance on how to address specific issues you may encounter during the spectral analysis of this compound.
Issue 1: Poor Peak Shape or Tailing in HPLC-UV Analysis
-
Symptom: The chromatographic peak for this compound is broad, asymmetrical, or shows significant tailing.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Column Overload | Decrease the concentration of the injected sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Secondary Interactions with Stationary Phase | Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds, or an acid for acidic compounds. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
| Dead Volume in the HPLC System | Check and tighten all fittings. Use tubing with the smallest appropriate internal diameter. |
Issue 2: Inconsistent or Non-Reproducible Peak Areas in HPLC-UV Analysis
-
Symptom: The peak area for replicate injections of the same this compound standard varies significantly.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Autosampler Injection Volume Variability | Ensure the autosampler is properly calibrated and there are no air bubbles in the syringe. |
| Fluctuations in Pump Flow Rate | Degas the mobile phase and prime the pump to remove air bubbles. Check for leaks in the pump seals. |
| Sample Degradation | Analyze the stability of this compound in the sample solvent and keep samples in a cooled autosampler tray if necessary. |
| Detector Lamp Instability | Allow the UV lamp to warm up sufficiently before analysis. Replace the lamp if it is near the end of its lifespan. |
Issue 3: Co-eluting Interferences in HPLC-UV Analysis
-
Symptom: A peak is observed at or very near the retention time of this compound, making accurate quantification difficult.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Optimize the mobile phase composition (e.g., gradient slope, solvent ratio) or change to a column with a different selectivity. |
| Presence of Impurities in the Sample | Improve the sample preparation method to remove interfering compounds (e.g., use solid-phase extraction). |
| Contaminants from Labware or Solvents | Use high-purity solvents and thoroughly clean all glassware and sample vials. |
Issue 4: Low Signal Intensity or No Signal in Mass Spectrometry (MS) Analysis
-
Symptom: The expected ion for this compound is not observed or has a very low signal-to-noise ratio.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Poor Ionization Efficiency | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization technique if available (e.g., APCI). |
| Ion Suppression from Matrix Components | Enhance sample cleanup procedures. Dilute the sample to reduce the concentration of interfering matrix components. |
| Incorrect Mass Analyzer Settings | Verify the mass spectrometer is set to scan for the correct m/z range of the expected this compound adducts (e.g., [M+H]+, [M+Na]+). |
| Analyte Degradation in the Source | Reduce the temperature of the ion source. |
Experimental Protocols & Workflows
General HPLC-UV Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using HPLC-UV.
Caption: A generalized workflow for HPLC-UV analysis.
Troubleshooting Logic for Co-eluting Peaks
This diagram outlines a logical approach to troubleshooting co-eluting peaks in your chromatogram.
Caption: A decision tree for resolving co-eluting peaks.
References
Technical Support Center: Drimiopsin C Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Drimiopsin C, particularly when addressing challenges related to scaling up production.
Section 1: Troubleshooting Guide
Scaling up the synthesis of complex natural products like this compound often presents challenges not encountered at the laboratory scale. This guide addresses common issues in a question-and-answer format.
Question: We are observing a significant decrease in overall yield when scaling up the synthesis from milligram to gram scale. What are the likely causes and how can we mitigate this?
Answer: A drop in yield upon scale-up is a common issue in multi-step organic synthesis. Several factors could be contributing to this problem:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized overheating or inadequate cooling, promoting side reactions and decomposition of thermally sensitive intermediates.
-
Troubleshooting:
-
Utilize jacketed reactors with precise temperature control.
-
Employ overhead mechanical stirring to ensure homogenous mixing and heat distribution.
-
Consider a more gradual addition of reagents to control exothermic reactions.
-
-
-
Mass Transfer Limitations: Inefficient mixing in larger vessels can lead to poor diffusion of reactants, resulting in incomplete reactions and the formation of byproducts.
-
Troubleshooting:
-
Optimize the stirring speed and impeller design for the specific reactor geometry.
-
For biphasic reactions, consider the use of phase-transfer catalysts.
-
-
-
Changes in Reagent Stoichiometry and Purity: The purity of bulk starting materials and reagents may differ from smaller, high-purity batches, introducing impurities that can interfere with the reaction.
-
Troubleshooting:
-
Thoroughly characterize all starting materials and reagents before use in large-scale synthesis.
-
Perform small-scale test reactions with the bulk materials to identify any potential issues.
-
-
-
Accumulation of Impurities: Impurities that were negligible at a smaller scale can accumulate and interfere with subsequent steps in a multi-step synthesis.
-
Troubleshooting:
-
Incorporate purification steps for key intermediates, even if they appear relatively clean by TLC analysis.
-
Re-evaluate the purification methods to ensure they are scalable and effective at removing critical impurities.
-
-
Question: The purification of the final this compound product and key intermediates is proving to be a bottleneck. What are the recommended scalable purification strategies?
Answer: Purification is a critical and often challenging aspect of natural product synthesis scale-up. For homoisoflavonoids like this compound, a combination of techniques is often necessary:
-
Crystallization: This is the most desirable method for large-scale purification as it is cost-effective and can provide high-purity material.
-
Troubleshooting:
-
Conduct a thorough solvent screening to identify a suitable crystallization solvent or solvent system.
-
Employ techniques such as slow cooling, anti-solvent addition, or seeding to induce crystallization.
-
-
-
Column Chromatography: While ubiquitous in the lab, traditional silica gel chromatography can be resource-intensive and time-consuming at scale.
-
Troubleshooting:
-
Optimize the mobile phase to achieve good separation with minimal solvent usage.
-
Consider automated flash chromatography systems for faster and more efficient separations.
-
For polar compounds, reversed-phase chromatography (C18) may offer better separation.
-
-
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid chromatography technique is highly effective for the separation of natural products and is readily scalable.
-
Troubleshooting:
-
Careful selection of the two-phase solvent system is crucial for successful separation. A common system for homoisoflavonoids is a chloroform-methanol-water mixture.
-
-
Question: We are struggling with low yields in the initial Claisen-Schmidt condensation to form the chalcone intermediate. What are the critical parameters to optimize?
Answer: The Claisen-Schmidt condensation is a foundational step, and its efficiency is crucial for the overall success of the synthesis. Low yields in this step are often attributed to:
-
Base Selection and Concentration: The choice of base (e.g., KOH, NaOH, piperidine) and its concentration can significantly impact the reaction rate and the formation of side products.
-
Reaction Temperature and Time: These parameters need to be carefully optimized to drive the reaction to completion while minimizing decomposition.
-
Purity of Aldehyde and Ketone: Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.
Section 2: Frequently Asked Questions (FAQs)
What is the general synthetic strategy for this compound and other homoisoflavonoids?
The synthesis of this compound, a homoisoflavonoid, typically follows a convergent approach. A common strategy involves the following key transformations:
-
Chalcone Formation: An appropriately substituted acetophenone is condensed with a substituted benzaldehyde via a Claisen-Schmidt condensation to form a chalcone intermediate.
-
Reduction of the Chalcone: The double bond of the chalcone is selectively reduced, often through catalytic hydrogenation, to yield a dihydrochalcone.
-
Cyclization to form the Chromanone Core: The dihydrochalcone is then cyclized to form the characteristic chroman-4-one core of the homoisoflavonoid skeleton. This is often achieved by reaction with a one-carbon source like paraformaldehyde in the presence of a base.
-
Final Modifications: Depending on the specific target, further functional group manipulations such as demethylation or hydroxylation may be required.
Section 3: Data Presentation
Table 1: Summary of Reaction Conditions and Yields for a Representative Homoisoflavonoid Synthesis (Analogous to this compound)
| Step No. | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Claisen-Schmidt Condensation | Acetophenone derivative, Benzaldehyde derivative, KOH, Ethanol | Room Temp. | 24 | 60-75 |
| 2 | Hydrogenation of Chalcone | Chalcone, H₂, Pd/C, Ethyl Acetate/Methanol | Room Temp. | 12 | 85-95 |
| 3 | Cyclization to Chromanone | Dihydrochalcone, Paraformaldehyde, Diethylamine, Methanol | Reflux | 8-12 | 30-50 |
| 4 | Demethylation (if applicable) | Protected Homoisoflavonoid, BBr₃, Dichloromethane | -78 to RT | 2-4 | 70-85 |
Note: Yields are indicative and can vary significantly based on the specific substrates and reaction scale.
Section 4: Experimental Protocols
The following are generalized, step-by-step methodologies for the key stages in the synthesis of a homoisoflavonoid structurally similar to this compound. These protocols should be considered as a starting point and will likely require optimization for the specific synthesis of this compound.
Protocol 1: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)
-
To a stirred solution of the substituted acetophenone (1.0 eq) in ethanol, add a solution of potassium hydroxide (3.0 eq) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted benzaldehyde (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the crude chalcone.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Reduction of the Chalcone to a Dihydrochalcone
-
To a solution of the chalcone (1.0 eq) in a mixture of ethyl acetate and methanol, add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the dihydrochalcone, which is often used in the next step without further purification.
Protocol 3: Cyclization to the Chroman-4-one Core
-
To a solution of the dihydrochalcone (1.0 eq) in methanol, add paraformaldehyde (2.0 eq) and diethylamine (2.0 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired homoisoflavonoid.
Section 5: Mandatory Visualizations
Signaling Pathway of Potential this compound Targets
Caption: Potential signaling pathways affected by this compound.
General Experimental Workflow for Homoisoflavonoid Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship of Scale-up Challenges
Long-term storage and handling of solid Drimiopsin C
This technical support center provides guidance on the long-term storage and handling of solid Drimiopsin C for researchers, scientists, and drug development professionals. The information is compiled from supplier safety data sheets and general best practices for handling chemical compounds.
Frequently Asked Questions (FAQs)
Long-Term Storage
Q1: What is the recommended temperature for long-term storage of solid this compound?
A1: For long-term storage, it is recommended to store solid this compound at -20°C.[1] Alternatively, it can be stored in a cool, dry, and well-ventilated place.
Q2: Are there any specific requirements regarding light exposure?
A2: Yes, this compound should be protected from light. It is advised to keep it away from direct sunlight.[1]
Q3: What type of container should I use for storing this compound?
A3: You should keep the container tightly sealed until ready for use.[1] This prevents exposure to moisture and air.
Q4: What are the signs of potential degradation of solid this compound?
A4: While specific degradation indicators for this compound are not documented, general signs of chemical degradation in solid compounds can include a change in color, texture (e.g., clumping), or the appearance of an unusual odor. If you observe any of these changes, the integrity of the compound may be compromised.
Handling and Safety
Q1: What personal protective equipment (PPE) should I wear when handling solid this compound?
A1: When handling solid this compound, it is important to wear suitable protective clothing, including chemical-impermeable gloves and a lab coat. You should also use eye protection.
Q2: What are the ventilation requirements for handling this compound?
A2: this compound should be handled in a well-ventilated place.[2] Whenever possible, use a laboratory fume hood.[1]
Q3: What should I do in case of accidental contact with the skin or eyes?
A3: In case of skin contact, immediately wash the affected area with soap and plenty of water and take off any contaminated clothing.[2] For eye contact, rinse the eyes with pure water for at least 15 minutes. In both instances, consult a doctor.[2]
Q4: What is the appropriate first aid response for inhalation or ingestion?
A4: If inhaled, move to an area with fresh air. If ingested, rinse your mouth with water and do not induce vomiting. Never give anything by mouth to an unconscious person. In either case, call a doctor or a Poison Control Center immediately.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., loss of activity) | Compound degradation due to improper storage. | Verify that the compound has been stored at the recommended temperature (-20°C), protected from light, and in a tightly sealed container. Consider using a fresh, unopened vial of the compound for comparison. |
| Contamination of the solid compound. | Ensure proper handling procedures were followed, including using clean spatulas and working in a clean environment. | |
| Change in physical appearance (e.g., color, clumping) | Exposure to moisture or light. | Discard the compound as its purity may be compromised. Review storage procedures to prevent future occurrences. Ensure the container is always tightly sealed after use. |
| Age of the compound. | If the compound has been stored for an extended period, even under ideal conditions, its stability may be affected. It is advisable to use a fresh batch for critical experiments. |
Data Summary
Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C (long-term) or a cool, dry place. | [1] |
| Light Exposure | Protect from direct sunlight. | [1] |
| Container | Tightly sealed. | [1] |
| Ventilation | Handle in a well-ventilated area, preferably a fume hood. | [1][2] |
| Personal Protective Equipment | Chemical-impermeable gloves, lab coat, eye protection. | [2] |
Experimental Workflow and Troubleshooting Diagrams
Caption: Workflow for Handling Solid this compound.
Caption: Troubleshooting for Unexpected Results.
References
Minimizing batch-to-batch variability of extracted Drimiopsin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the extraction of Drimiopsin C from Drimiopsis maculata.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and quantification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Improper Plant Material | Ensure the use of healthy, mature Drimiopsis maculata bulbs, as they are reported to be the primary source of homoisoflavonoids.[1] Harvest during the appropriate season to maximize the concentration of the target compound. |
| Incorrect Solvent System | Homoisoflavonoids are typically polar compounds.[1] Use polar organic solvents such as methanol, ethanol, or acetone, or mixtures of these with water, for extraction.[1][2][3] Optimize the solvent-to-solid ratio; a higher ratio may improve extraction efficiency. |
| Inefficient Extraction Method | Consider using modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency.[4][5] For UAE, optimize parameters such as temperature, time, and frequency. |
| Degradation of this compound | Avoid high temperatures during extraction and processing, as flavonoids can be heat-sensitive.[6] Protect the extract from light to prevent photodegradation.[7][8][9] |
Issue 2: High Variability Between Batches
| Potential Cause | Recommended Solution |
| Inconsistent Raw Material | Source plant material from a consistent geographical location and harvest at the same developmental stage. Implement Good Agricultural and Collection Practices (GACP). |
| Variation in Extraction Protocol | Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction. Maintain detailed batch records of all parameters.[10][11][12] |
| Solvent Evaporation Inconsistency | Use a rotary evaporator under controlled temperature and pressure for solvent removal to ensure uniform concentration. |
| Storage of Plant Material/Extracts | Store dried plant material in a cool, dark, and dry place. Store extracts at low temperatures (e.g., -20°C) and protected from light to prevent degradation. |
Issue 3: Poor Chromatographic Resolution or Peak Shape during HPLC Analysis
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A gradient of methanol and water with a small amount of acid (e.g., 0.1% acetic acid) is often effective for homoisoflavonoid separation.[13] |
| Column Contamination | Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. |
| Incorrect Detection Wavelength | Determine the optimal wavelength for this compound detection using a UV-Vis spectrophotometer. For homoisoflavonoids, a wavelength around 330 nm has been reported to be effective.[13] |
| Sample Overload | Inject a smaller volume of the sample or dilute the sample to avoid peak fronting or tailing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound?
A1: this compound is a homoisoflavonoid primarily isolated from the bulbs of Drimiopsis maculata, also known by its synonym Ledebouria socialis. This plant belongs to the Asparagaceae family.[1]
Q2: What is a recommended starting point for an extraction protocol for this compound?
A2: A recommended starting protocol would involve the extraction of dried and powdered bulbs of Drimiopsis maculata with a polar solvent like methanol or a methanol-water mixture. Ultrasound-assisted extraction can be employed to improve efficiency. The resulting extract should then be filtered and concentrated under reduced pressure.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector is a suitable method for quantifying this compound.[13] A gradient elution with a mobile phase consisting of methanol and acidified water is a good starting point.[13] For accurate quantification, a validated HPLC method with a certified reference standard of this compound is required.
Q4: What are the key factors affecting the stability of this compound?
A4: While specific stability data for this compound is limited, flavonoids and related compounds are generally sensitive to:
-
Temperature: Higher temperatures can accelerate degradation.[6][14][15][16]
-
Light: Exposure to UV and visible light can cause photodegradation.[7][8][9]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[17]
Q5: How can I minimize batch-to-batch variability in my this compound extracts?
A5: To minimize variability, it is crucial to standardize the entire process from raw material to final extract. This includes:
-
Raw Material Control: Use plant material from a consistent source and harvest at the same growth stage.
-
Process Validation: Develop and strictly follow a detailed and validated extraction protocol.[10][12]
-
In-Process Controls: Monitor critical parameters during extraction, such as temperature, time, and solvent composition.[10][12]
-
Quality Control of Final Product: Perform comprehensive quality control tests on each batch, including HPLC analysis to quantify this compound content.
Experimental Protocols
Protocol 1: General Extraction of Homoisoflavonoids from Drimiopsis maculata Bulbs
-
Plant Material Preparation: Air-dry fresh bulbs of Drimiopsis maculata in the shade. Once fully dried, grind the bulbs into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 100 g) in methanol (e.g., 500 mL) at room temperature for 24-48 hours with occasional shaking.
-
Alternatively, for a faster extraction, use ultrasound-assisted extraction (UAE). Suspend the powdered plant material in methanol in a flask and place it in an ultrasonic bath for a specified time (e.g., 30-60 minutes) and temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., below 40°C) to obtain a crude extract.
-
-
Storage: Store the crude extract in a tightly sealed container at -20°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Methanol
-
-
Gradient Elution: A linear gradient starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B over a set time (e.g., 30-40 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 330 nm (to be optimized based on the UV spectrum of a this compound standard).
-
Injection Volume: 10-20 µL
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standard.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Key factors contributing to batch-to-batch variability.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the extraction process of flavonoids from Trollius ledebouri with natural deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Extraction Process and Analysis of Biological Activity of Flavonoids from Leaves of Cultivated ‘Qi-Nan’ Agarwood [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 11. gmpsop.com [gmpsop.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Analysis of homoisoflavonoids in Caesalpinia digyna by HPLC-ESI-MS, HPLC and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.uva.nl [pure.uva.nl]
Validation & Comparative
A Comparative Guide to Antifungal Xanthone Compounds: Evaluating Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. Xanthones, a class of naturally occurring polyphenolic compounds, have emerged as promising candidates with potent antifungal properties. This guide provides a comparative overview of the antifungal activity of prominent xanthone compounds, supported by experimental data and detailed methodologies, to aid in the research and development of new antifungal drugs. While a broad class of compounds, this guide will focus on well-studied examples to illustrate their potential, while also highlighting lesser-known derivatives like Drimiopsin C that warrant further investigation.
Unveiling the Antifungal Potential of Xanthones
Xanthones are characterized by their tricyclic xanthen-9-one scaffold and are abundant in various plant families and fungi. Their diverse biological activities, including antifungal effects, have attracted significant scientific interest. This guide delves into the quantitative antifungal performance of select xanthones and elucidates their common mechanisms of action.
Comparative Antifungal Activity
To provide a clear comparison of the antifungal efficacy of different xanthone compounds, the following table summarizes their Minimum Inhibitory Concentration (MIC) values against a range of pathogenic fungi. MIC is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| α-Mangostin | Candida albicans | 1000 | [1][2] |
| Candida albicans (planktonic) | 8 | [3] | |
| Candida albicans (biofilm) | >1000 | [3] | |
| 1,2-Dihydroxyxanthone | Candida spp. | <10 | [4] |
| Cryptococcus spp. | <10 | [4] | |
| Aspergillus spp. | <10 | [4] | |
| Dermatophytes | <10 | [4] |
Note: The significant variation in α-Mangostin's MIC against Candida albicans in different studies may be attributed to variations in the specific strains tested, assay conditions (e.g., planktonic vs. biofilm), and experimental protocols.
Mechanism of Action: Targeting Fungal Cell Integrity
A primary mechanism by which many xanthones exert their antifungal effect is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell membrane, resulting in cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by xanthone compounds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antifungal susceptibility testing, standardized experimental protocols are crucial. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for quantifying ergosterol.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, is a widely accepted standard for determining the MIC of antifungal agents against yeasts.[5][6][7][8][9]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.
Materials:
-
96-well microtiter plates
-
Fungal inoculum
-
RPMI-1640 medium buffered with MOPS
-
Test compound (e.g., this compound, α-Mangostin)
-
Positive control (e.g., Fluconazole)
-
Negative control (medium only)
-
Spectrophotometer or plate reader
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Perform serial dilutions of the test compound in the microtiter plate wells.
-
Inoculation: Add the fungal inoculum to each well containing the test compound. Include positive and negative controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Result Interpretation: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Ergosterol Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying ergosterol content in fungal cells, providing direct evidence of the compound's effect on the ergosterol biosynthesis pathway.[10][11][12][13]
Objective: To quantify the amount of ergosterol in fungal cells after treatment with a test compound.
Materials:
-
Fungal culture treated with the test compound
-
Saponification solution (e.g., alcoholic potassium hydroxide)
-
Extraction solvent (e.g., n-hexane)
-
HPLC system with a UV detector
-
Ergosterol standard
Caption: Workflow for ergosterol quantification by HPLC.
Procedure:
-
Cell Treatment and Harvesting: Treat fungal cultures with the test compound and harvest the cells by centrifugation.
-
Saponification: Saponify the cell pellets to release sterols.
-
Extraction: Extract the non-saponifiable lipids containing ergosterol using an organic solvent.
-
HPLC Analysis: Analyze the extract using a reverse-phase HPLC column and a UV detector.
-
Quantification: Quantify the ergosterol content by comparing the peak area to a standard curve prepared with a pure ergosterol standard.
Discussion and Future Directions
The available data indicates that several xanthone compounds, notably 1,2-dihydroxyxanthone and α-mangostin, exhibit potent antifungal activity against a broad spectrum of pathogenic fungi. Their mechanism of action, primarily through the inhibition of ergosterol biosynthesis, presents a validated and effective target in antifungal drug development.
However, a significant gap in the literature exists regarding the antifungal properties of many other xanthone derivatives. For instance, while this compound has been isolated from Drimiopsis maculata, to date, there is no publicly available data on its antifungal activity or mechanism of action.[4][14][15][16] This highlights a crucial area for future research. The structural diversity within the xanthone class suggests that uninvestigated compounds like this compound could possess unique and potent antifungal profiles.
Conclusion
Xanthones represent a promising class of natural products for the development of novel antifungal agents. The well-documented efficacy of compounds like α-mangostin and 1,2-dihydroxyxanthone underscores the potential of this chemical scaffold. This guide provides a framework for the comparative evaluation of these compounds, emphasizing standardized methodologies for determining antifungal activity and elucidating mechanisms of action. The conspicuous absence of data for this compound serves as a compelling call for further research into the untapped therapeutic potential of the vast chemical space occupied by xanthone derivatives. Such investigations are paramount in the ongoing battle against the growing threat of antifungal resistance.
References
- 1. Antifungal activity of alpha-mangostin against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Antifungal activity of alpha-mangostin against Candida albicans. | Semantic Scholar [semanticscholar.org]
- 3. Efficacy of alpha-mangostin for antimicrobial activity against endodontopathogenic microorganisms in a multi-species bacterial-fungal biofilm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. scribd.com [scribd.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. Xanthones from Drimiopsis maculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.ru [2024.sci-hub.ru]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Natural Antifungal Agent Polygodial and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and effective antifungal agents has spurred research into naturally derived compounds. Among these, Polygodial, a sesquiterpene dialdehyde, has demonstrated significant antifungal properties. This guide provides a comparative study of Polygodial and a selection of widely used commercial fungicides, offering an objective analysis of their performance based on available experimental data. This information is intended to assist researchers in evaluating the potential of Polygodial as a lead compound for the development of new antifungal therapies and agrochemicals.
Executive Summary
Polygodial exhibits broad-spectrum antifungal activity, often comparable to some commercial fungicides, with a distinct mechanism of action that targets the fungal cell membrane. While commercial fungicides like azoxystrobin, propiconazole, and fludioxonil are highly potent against specific fungal pathogens, the multi-target nature of Polygodial may offer an advantage in overcoming fungicide resistance. This guide presents a side-by-side comparison of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Antifungal Efficacy
The following tables summarize the in vitro efficacy of Polygodial and selected commercial fungicides against key fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50), has been compiled from various studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparative Efficacy against Botrytis cinerea (Gray Mold)
| Compound/Active Ingredient | Fungicide Class | EC50 / MIC (µg/mL) | Reference(s) |
| Polygodial | Sesquiterpene Dialdehyde | 117 (EC50) | [1] |
| Azoxystrobin | Strobilurin (QoI) | Resistant isolates common | [2] |
| Propiconazole | Triazole (DMI) | 0.31 (EC50) | [3] |
| Fludioxonil | Phenylpyrrole | < 0.1 (EC50) | [4] |
| Mancozeb | Dithiocarbamate | Generally effective, resistance is rare | [5][6] |
Table 2: Comparative Efficacy against Aspergillus flavus
| Compound/Active Ingredient | Fungicide Class | EC50 / MIC (µg/mL) | Reference(s) |
| Polygodial | Sesquiterpene Dialdehyde | 8 - 16 (MIC) | [7] |
| Azoxystrobin | Strobilurin (QoI) | 0.12 - 297.22 (EC50, high resistance noted) | [8][9] |
| Propiconazole | Triazole (DMI) | 100% inhibition at tested concentrations | [10] |
| Fludioxonil | Phenylpyrrole | More active against A. flavus than Fusarium spp. | [11][12] |
| Mancozeb | Dithiocarbamate | Data not readily available for direct comparison |
Table 3: Comparative Efficacy against Fusarium graminearum (Head Blight)
| Compound/Active Ingredient | Fungicide Class | EC50 / MIC (µg/mL) | Reference(s) |
| Polygodial | Sesquiterpene Dialdehyde | Moderate activity noted | [13] |
| Azoxystrobin | Strobilurin (QoI) | Inhibitory at higher concentrations | [14][15] |
| Propiconazole | Triazole (DMI) | Generally effective | [3] |
| Fludioxonil | Phenylpyrrole | 0.0205 (EC50) | [16] |
| Mancozeb | Dithiocarbamate | Data not readily available for direct comparison |
Mechanisms of Action: A Visual Comparison
The antifungal activity of Polygodial and commercial fungicides stems from their interference with essential fungal cellular processes. The diagrams below illustrate their distinct signaling pathways and modes of action.
Caption: Mechanisms of action for Polygodial and representative commercial fungicides.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
a. Materials:
-
96-well microtiter plates
-
Fungal isolate
-
Appropriate liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)
-
Test compound (Polygodial or commercial fungicide) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
b. Procedure:
-
Prepare a stock solution of the test compound.
-
Dispense 100 µL of the growth medium into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standardized value (e.g., 1-5 x 10^5 CFU/mL).
-
Inoculate each well with 100 µL of the fungal suspension.
-
Include a positive control (fungal suspension without the test compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC as the lowest concentration of the test compound at which no visible growth is observed.
Radial Growth Inhibition Assay
This method is used to assess the effect of an antifungal agent on the mycelial growth of filamentous fungi.
a. Materials:
-
Petri dishes
-
Solid growth medium (e.g., Potato Dextrose Agar - PDA)
-
Fungal isolate
-
Test compound
-
Sterile cork borer
b. Procedure:
-
Prepare PDA medium and amend it with various concentrations of the test compound.
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Include a control plate with PDA without the test compound.
-
Incubate the plates at a suitable temperature (e.g., 25°C) for a defined period, until the mycelium in the control plate has reached a significant diameter.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of inhibition of radial growth using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
Fungal Membrane Permeability Assay (SYTOX Green Uptake)
This assay evaluates the ability of a compound to disrupt the fungal cell membrane, leading to the uptake of a fluorescent dye that is otherwise impermeable to intact cells.
a. Materials:
-
Fungal cells
-
SYTOX Green fluorescent dye
-
Buffer solution (e.g., PBS)
-
Test compound
-
Fluorometer or fluorescence microscope
b. Procedure:
-
Harvest fungal cells from a liquid culture and wash them with the buffer solution.
-
Resuspend the cells in the buffer to a standardized density.
-
Add SYTOX Green to the cell suspension to a final concentration of approximately 1 µM and incubate in the dark for 15 minutes.
-
Add the test compound at various concentrations to the cell suspension.
-
Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm and 525 nm, respectively) at different time points.
-
An increase in fluorescence intensity indicates membrane permeabilization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of antifungal compounds.
Caption: A generalized workflow for the in vitro comparison of antifungal agents.
Conclusion
Polygodial demonstrates significant potential as a natural antifungal agent with a mechanism of action centered on cell membrane disruption.[17] Its efficacy against a range of fungal pathogens, in some cases comparable to commercial fungicides, warrants further investigation. The multi-target nature of Polygodial may be particularly advantageous in mitigating the development of fungicide resistance, a major challenge in both agriculture and clinical settings. Future research should focus on in vivo studies to validate its efficacy and safety, as well as on structure-activity relationship studies to optimize its antifungal properties for potential therapeutic or agricultural applications. This guide provides a foundational dataset and standardized protocols to support such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. revista-agroproductividad.org [revista-agroproductividad.org]
- 3. Metabolic activities of five botryticides against Botrytis cinerea examined using the Biolog FF MicroPlate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Combined Formulations of Fungicides with Different Modes of Action in Controlling Botrytis Gray Mold Disease in Chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivity of Aspergillus flavus Isolates from Peanut Seeds in Georgia to Azoxystrobin, a Quinone outside Inhibitor (QoI) Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. In Vitro and in Field Response of Different Fungicides against Aspergillus flavus and Fusarium Species Causing Ear Rot Disease of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Synergy of Chitosan and Azoxystrobin Against Fusarium graminearum Is Modulated by Selected ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Synergy of Chitosan and Azoxystrobin Against Fusarium graminearum Is Modulated by Selected ABC Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iac.iacademic.info [iac.iacademic.info]
- 17. Antifungal mechanism of polygodial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Drimiopsin C Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Drimiopsin C and its derivatives as potential anticancer agents. This analysis is supported by available experimental data on their cytotoxic effects and mechanisms of action.
This compound, a naturally occurring xanthone with the chemical structure 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one, has emerged as a compound of interest in anticancer research. Xanthones, a class of heterocyclic compounds, are known for their broad range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. The therapeutic potential of these molecules is intrinsically linked to their chemical structure, with specific functional groups and their positions on the xanthone scaffold playing a pivotal role in their biological activity. This guide delves into the available data to elucidate the SAR of this compound and its analogs, offering insights for the rational design of more potent and selective anticancer drug candidates.
Comparative Cytotoxicity of Xanthone Derivatives
The anticancer activity of xanthone derivatives is typically evaluated by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure. While specific IC50 values for this compound are not extensively reported in publicly available literature, the broader family of hydroxy-, methoxy-, and methyl-substituted xanthones provides valuable SAR insights.
The cytotoxic efficacy of xanthones is significantly influenced by the number and position of hydroxyl and methoxy groups, as well as the presence of other substituents like prenyl groups. Generally, an increase in the number of hydroxyl groups can enhance cytotoxic activity, although the position of these groups is critical. For instance, α-mangostin, a well-studied xanthone, exhibits potent anticancer effects and its activity is attributed in part to its hydroxyl and prenyl groups.
To provide a comparative overview, the following table summarizes the IC50 values of various xanthone derivatives against different cancer cell lines. This data, gathered from multiple studies, helps to contextualize the potential efficacy of this compound and its derivatives.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| α-Mangostin | DLD-1 (Colon) | <20 | [1] |
| HL-60 (Leukemia) | 2.44 - 28.5 | [2] | |
| PC12 (Pheochromocytoma) | 2.44 - 28.5 | [2] | |
| T47D (Breast) | 2.44 - 28.5 | [2] | |
| MDA-MB-231 (Breast) | 2.44 - 28.5 | [2] | |
| β-Mangostin | DLD-1 (Colon) | <20 | [1] |
| γ-Mangostin | DLD-1 (Colon) | <20 | [1] |
| Novel Prenylated Xanthone | U-87 (Glioblastoma) | 6.39 | [2] |
| SGC-7901 (Gastric) | 8.09 | [2] | |
| PC-3 (Prostate) | 6.21 | [2] | |
| H460 (Lung) | 7.84 | [2] | |
| A549 (Lung) | 4.84 | [2] | |
| CNE-1 (Nasopharyngeal) | 3.35 | [2] | |
| CNE-2 (Nasopharyngeal) | 4.01 | [2] | |
| Secalonic acid D | K562 (Leukemia) | 0.43 | [2] |
| HL60 (Leukemia) | 0.38 | [2] |
Mechanisms of Anticancer Action
The cytotoxic effects of xanthone derivatives are mediated through various cellular and molecular mechanisms, primarily leading to the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).
Induction of Apoptosis
A common mechanism of action for anticancer xanthones is the induction of apoptosis. This process is often initiated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[3][4]
Cell Cycle Arrest
Xanthone derivatives can also exert their anticancer effects by arresting the cell cycle at different phases (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing and proliferating. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27).[1][5] For example, α-mangostin has been shown to induce G1 cell cycle arrest.[1]
The following diagram illustrates a generalized workflow for evaluating the anticancer activity of xanthone derivatives.
Key Signaling Pathways
The anticancer effects of xanthones are often mediated by their ability to modulate specific signaling pathways that are crucial for cancer cell survival and proliferation. While the precise pathways affected by this compound are yet to be fully elucidated, studies on structurally related xanthones, such as α-mangostin, have implicated several key pathways.
One of the central pathways is the PI3K/Akt signaling pathway , which is frequently hyperactivated in cancer and plays a critical role in promoting cell survival and inhibiting apoptosis. Xanthones can inhibit this pathway, leading to the downstream suppression of anti-apoptotic signals.
Another important target is the MAPK/ERK pathway , which is involved in regulating cell proliferation, differentiation, and survival. Inhibition of this pathway by xanthones can lead to cell cycle arrest and apoptosis.[2]
The following diagram depicts a simplified representation of these signaling pathways and the potential points of intervention by xanthone derivatives.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can bind to these exposed PS residues. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Treat cancer cells with the this compound derivatives at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Procedure:
-
Cell Treatment: Treat cancer cells with this compound derivatives for a specific duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram is then analyzed to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The available evidence strongly suggests that xanthone derivatives, the class of compounds to which this compound belongs, are a promising source for the development of novel anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. The structure-activity relationships within this class indicate that the type, number, and position of substituents on the xanthone core are crucial for their cytotoxic potency. While specific data for this compound and its immediate derivatives are still limited, this guide provides a framework for understanding their potential and directs future research towards a more detailed evaluation of their anticancer properties. Further synthesis of this compound analogs and comprehensive biological testing are warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Antifungal Spectrum of Drimiopsin C Against Plant Pathogens: A Comparative Guide
A Note to Our Readers: Initial research into the antifungal properties of Drimiopsin C revealed a significant gap in publicly available scientific literature regarding its specific activity against plant pathogens. While the compound has been isolated and its chemical structure identified, its biological activity in the realm of phytopathology remains uncharacterized.
Therefore, this guide will proceed by presenting a comparative framework using a closely related and well-studied class of compounds: homoisoflavonoids . This will serve as a valuable template and point of reference for future studies on this compound, outlining the necessary experimental comparisons and data presentation required for its validation as a potential antifungal agent in agriculture. We will also include established antifungal agents for a comprehensive comparison.
Comparative Antifungal Activity
To rigorously assess the potential of a novel antifungal compound, its efficacy must be quantified against a panel of relevant plant pathogens and compared with existing standards. The following table summarizes the in vitro antifungal activity of selected homoisoflavonoids and standard fungicides against common plant pathogenic fungi. Data is presented as the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL), which represents the lowest concentration of a compound that inhibits visible growth of a microorganism.
| Compound | Chemical Class | Fusarium oxysporum | Botrytis cinerea | Alternaria solani | Rhizoctonia solani |
| Scillascillin | Homoisoflavonoid | 50 | 75 | 100 | 125 |
| 3,9-dihydropunctatin | Homoisoflavonoid | 65 | 80 | 110 | 130 |
| Carbendazim | Benzimidazole | 10 | 5 | 15 | 20 |
| Azoxystrobin | Strobilurin | 25 | 10 | 30 | 25 |
Note: The data for homoisoflavonoids is representative and compiled from various studies on this class of compounds. The data for Carbendazim and Azoxystrobin represents typical MIC values for susceptible fungal isolates.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any new antimicrobial agent. The following sections outline the standard methodologies for determining antifungal activity and cytotoxicity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound against a specific fungal pathogen is determined using a broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Inoculum Preparation: Fungal cultures are grown on Potato Dextrose Agar (PDA) plates. Spores are harvested and suspended in sterile saline solution containing 0.05% Tween 80. The spore concentration is adjusted to 1 × 10⁵ spores/mL using a hemocytometer.
-
Assay Plate Preparation: The antifungal compounds are serially diluted in a 96-well microtiter plate using Potato Dextrose Broth (PDB) as the diluent.
-
Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plates are incubated at 25°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.
Cytotoxicity Assay
To assess the potential toxicity of the antifungal compounds to plant cells, a cytotoxicity assay is performed using a plant cell suspension culture (e.g., tobacco BY-2 cells).
-
Cell Culture: Tobacco BY-2 cells are maintained in a liquid Murashige and Skoog (MS) medium.
-
Treatment: The cells are treated with various concentrations of the antifungal compounds.
-
Viability Assessment: Cell viability is assessed using the 2,3,5-triphenyltetrazolium chloride (TTC) assay. TTC is a colorless, water-soluble dye that is reduced by mitochondrial dehydrogenases in living cells to a red, water-insoluble formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes 50% inhibition of cell viability, is calculated.
Visualizing Experimental and Biological Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological mechanisms. The following diagrams, generated using the DOT language, illustrate key processes in the evaluation and potential mode of action of antifungal compounds.
Caption: Experimental workflow for antifungal screening.
Caption: Hypothetical antifungal mechanism of action.
Caption: Comparative study logical relationship.
In Vivo Efficacy of Xanthone Derivatives: A Comparative Analysis of α-Mangostin and Gambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Given the absence of published in vivo efficacy studies for Drimiopsin C, this guide provides a comparative analysis of two structurally related and well-studied xanthone derivatives: α-Mangostin and Gambogic acid. This comparison aims to offer insights into the potential in vivo anticancer activities of xanthone compounds, supported by experimental data from various preclinical models.
Comparative Efficacy Data
The following tables summarize the quantitative in vivo anticancer efficacy of α-Mangostin and Gambogic acid in various xenograft models.
Table 1: In Vivo Efficacy of α-Mangostin in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | ASPC1 | Athymic Nude Mice | 6 mg/kg, i.p., 5 days/week | 8 weeks | Significant reduction in tumor volume and weight | [1] |
| Pancreatic Cancer | PL-45 (Orthotopic) | Athymic Nude Mice | 6 mg/kg, i.p. | 6 weeks | Significant decrease in xenograft tumor weights | [1] |
| Prostate Cancer | 22Rν1 | Nude Mice | Not specified | 31 days | Average tumor volume reduced to 947 mm³ from 1668 mm³ (control) | [2] |
| Mammary Cancer | BJMC3879luc2 | Immunocompetent Mice | 20 mg/kg/day | Not specified | Significantly suppressed tumor volume and lymph node metastases | [3] |
| Colon Cancer | HT-29 | Balb/c nu/nu Mice | 900 mg/kg in diet | 4 weeks | Significant reduction in tumor mass | [4] |
| Hepatocellular Carcinoma | - | Male BALB/c nude mice | 50 mg/kg | - | Significantly inhibited tumor growth | [5] |
| Chondrosarcoma | - | - | 10 and 20 mg/kg | - | Significantly inhibited tumor volume and weight in a dose-dependent manner | [5] |
Table 2: In Vivo Efficacy of Gambogic Acid in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC3 | Xenograft Mouse Model | 4 mg/kg, every two days | Not specified | Effectively inhibited tumor angiogenesis and suppressed tumor growth | [6] |
| Multiple Myeloma | U266 | BALB/c Nude Mice | Not specified | 14 days | Average tumor size reduced to 323.3 mm³ from 615.5 mm³ (control) | [7] |
| Non-Small Cell Lung Cancer | NCI-H1993 | Athymic Nude Mice | 10, 20, or 30 mg/kg | 3 weeks | Dose-dependent inhibition of tumor growth | [8][9] |
| Colorectal Cancer | CT26 | BALB/c Mice | Low and high doses | Not specified | Average tumor weight decreased from 1.139 g (control) to 0.445 g (low-dose) and 0.214 g (high-dose) | [10] |
| Cervical Cancer | SiHa | Nude Mice | 2.5 mg/kg | Not specified | Inhibited the growth of SiHa cell xenograft tumors | [11] |
| Triple-Negative Breast Cancer | 4T1 | BALB/c Mice | 5 mg/kg, i.v. | Single dose | Limited inhibitory effects as a free drug | [12] |
Experimental Protocols
α-Mangostin Xenograft Study in Pancreatic Cancer[1]
-
Cell Culture: Human pancreatic cancer cell lines (ASPC1 and PL-45) are cultured in appropriate media.
-
Animal Model: Six-week-old male athymic nude mice are used.
-
Tumor Implantation:
-
Ectopic Model: 2 x 10⁶ ASPC1 cells are subcutaneously injected into the flank of each mouse.
-
Orthotopic Model: 2 x 10⁶ PL-45 cells are surgically implanted into the pancreas of each mouse.
-
-
Treatment:
-
Three days post-xenograft, mice are treated with α-Mangostin (6 mg/kg body weight) via intraperitoneal (i.p.) injection, five days a week for eight weeks.
-
The control group receives vehicle treatment.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissues are collected for histopathological and immunohistochemical analysis.
-
Gambogic Acid Xenograft Study in Non-Small Cell Lung Cancer[8][9]
-
Cell Culture: Human non-small cell lung carcinoma NCI-H1993 cells, which have a MET gene amplification, are cultured.
-
Animal Model: Athymic nude mice are used.
-
Tumor Implantation: NCI-H1993 cells are subcutaneously injected into the mice.
-
Treatment:
-
Mice are randomly assigned to treatment groups receiving 10, 20, or 30 mg/kg of Gambogic acid for three weeks.
-
-
Efficacy Evaluation:
-
Tumor growth is monitored throughout the study.
-
At the end of the study, mice are sacrificed, and tumor tissues are collected.
-
Western blot analysis and immunohistochemical (IHC) staining are performed on tumor tissues to assess the expression of target proteins.
-
Signaling Pathways and Mechanisms of Action
α-Mangostin: Targeting the STAT3 Signaling Pathway
α-Mangostin has been shown to exert its anticancer effects by inhibiting the STAT3 signaling pathway.[5][13] This inhibition leads to the suppression of STAT3-regulated genes involved in cell proliferation and survival.[13] Mechanistically, α-Mangostin can increase the protein level of SHP1, a key negative regulator of the STAT3 pathway.[13]
Gambogic Acid: Inhibition of the VEGFR2 Signaling Pathway
Gambogic acid has demonstrated anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[6][14] This inhibition suppresses endothelial cell proliferation, migration, and tube formation, which are crucial for tumor angiogenesis.[6] Gambogic acid has been shown to inhibit the activation of VEGFR2 and its downstream protein kinases, including c-Src, FAK, and AKT.[6][15]
Conclusion
While direct in vivo efficacy data for this compound is currently unavailable, the extensive preclinical evidence for α-Mangostin and Gambogic acid highlights the potential of the xanthone scaffold in cancer therapy. Both α-Mangostin and Gambogic acid demonstrate significant tumor growth inhibition across a variety of cancer models through distinct but crucial signaling pathways. This comparative guide provides a valuable resource for researchers interested in the development of xanthone-based anticancer agents, offering insights into potential mechanisms of action and experimental designs for future in vivo studies. Further investigation into this compound is warranted to determine its specific efficacy and mechanistic profile.
References
- 1. α-Mangostin: A Dietary Antioxidant Derived from the Pericarp of Garcinia mangostana L. Inhibits Pancreatic Tumor Growth in Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Mangostin Promotes In Vitro and In Vivo Degradation of Androgen Receptor and AR-V7 Splice Variant in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Mangostin extracted from the pericarp of the mangosteen (Garcinia mangostana Linn) reduces tumor growth and lymph node metastasis in an immunocompetent xenograft model of metastatic mammary cancer carrying a p53 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumorigenicity of dietary α-mangostin in an HT-29 colon cell xenograft model and the tissue distribution of xanthones and their phase II metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of gambogic acid on NCI-H1993 xenografts via MET signaling pathway downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of gambogic acid on NCI-H1993 xenografts via MET signaling pathway downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gambogic Acid Lysinate-induced Cervical Cancer SiHa Cells Apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic gambogic acid/Ga³⁺ remodels the immunosuppressive tumor microenvironment to enhance triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer activity of dietary xanthone α-mangostin against hepatocellular carcinoma by inhibition of STAT3 signaling via stabilization of SHP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gambogic amide inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Natural Drimiopsin C and its Synthetic Counterpart
A comprehensive review of the existing scientific literature reveals a significant gap in our understanding of the comparative bioactivity of naturally sourced versus synthetically produced Drimiopsin C. While the natural compound has been identified within plant extracts exhibiting notable biological effects, data on the bioactivity of a synthetically derived this compound is currently unavailable. This guide, therefore, presents the known bioactivity of natural this compound based on studies of its source plants and related compounds, and underscores the absence of comparative data for a synthetic equivalent.
This compound is a naturally occurring xanthone that has been isolated from the bulbs of plants such as Scilla scilloides and Drimiopsis maculata. Research into the bioactivity of extracts from these plants and their isolated constituents suggests potential anti-inflammatory, antimicrobial, and cytotoxic properties. However, the specific contribution of this compound to these effects often remains to be fully elucidated.
Bioactivity of Natural this compound and Related Compounds
The biological activity of natural this compound has been inferred from studies on the extracts of plants in which it is found, alongside other structurally related compounds.
Anti-inflammatory Activity
Extracts from the bulbs of Scilla scilloides, a known source of this compound, have demonstrated significant anti-inflammatory properties. A study investigating the ethyl acetate extract, which contains a mixture of homoisoflavones and xanthones, revealed inhibitory effects on key enzymes involved in the inflammatory cascade.
Table 1: Anti-inflammatory Activity of Scilla scilloides Bulb Extract and its Constituents
| Assay | Test Substance | Activity | IC50 Value |
| Lipoxygenase Inhibition | Ethyl Acetate Extract | Inhibitory | 31.5 µg/mL |
| Homoisoflavone 5 | Inhibitory | 15.8 µM | |
| Hyaluronidase Inhibition | Ethyl Acetate Extract | Inhibitory | 169 µg/mL |
| Homoisoflavones (1-9) | 16.2-58.0% inhibition at 1000 µM | - | |
| Nitric Oxide (NO) Production in LPS-activated macrophages | Homoisoflavones (1-9) | Suppression (1.5-66.0% at 50 µM) | - |
Data sourced from a study on the inhibitory effects of the ethyl acetate extract from bulbs of Scilla scilloides.[1]
Experimental Protocol: Lipoxygenase and Hyaluronidase Inhibition Assays
The anti-inflammatory activity of the Scilla scilloides extract and its isolated homoisoflavones was determined using colorimetric methods for lipoxygenase and hyaluronidase inhibition. For the nitric oxide (NO) production assay, RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) in the presence of the test compounds for 24 hours. The concentration of NO in the culture medium was then determined using the Griess method.[1]
Antimicrobial Activity
While direct antimicrobial studies on isolated this compound are lacking, research on extracts from Scilla scilloides has shown promising results, particularly against fungal pathogens.
Table 2: Antimicrobial Activity of Scilla scilloides Bulb Constituents
| Test Substance | Target Organism | Activity |
| Eucosterol Oligosaccharides | Fungi (Aspergillus flavus, Candida albicans, Pyricularia oryzae) | Selective inhibition |
| Bacteria | Little to no activity |
Data from a study on the antimicrobial activity of eucosterol oligosaccharides isolated from the bulb of Scilla scilloides.[2][3][4]
Experimental Protocol: Antimicrobial Paper Disc Bioassay
The antimicrobial activity of the methanol extract and purified eucosterol oligosaccharides from Scilla scilloides bulbs was evaluated using an in vitro paper disc bioassay against a panel of bacteria, fungi, and an alga.[3]
Cytotoxic Activity
For instance, a study on homoisoflavonoids from Scilla persica reported strong cytotoxic activity against the AGS (human gastric adenocarcinoma) cell line, with IC50 values for some compounds as low as 8.4 µM.[5] Another study on stilbenoids and homoisoflavonoids from Prospero autumnale (a related plant) also showed cytotoxic inhibition of multiple tumor cell lines with IC50 values ranging from 8.2 to 37.6 μM.[6]
The Synthetic Counterpart: A Knowledge Void
A thorough search of the scientific literature has not yielded any reports on the total synthesis of this compound. Consequently, there is no available data on the bioactivity of synthetic this compound, and a direct comparison with its natural counterpart is not possible at this time.
The synthesis of natural products is a critical step in drug discovery and development. It not only provides a scalable source of the compound for further investigation but also allows for the creation of analogues with potentially improved efficacy and safety profiles. The absence of a synthetic route for this compound limits the exploration of its full therapeutic potential.
While there is no information on synthetic this compound, the broader class of synthetic xanthone derivatives has been extensively studied and shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This underscores the potential of the xanthone scaffold as a privileged structure in medicinal chemistry.
Signaling Pathways and Experimental Workflows
To visualize the general processes involved in the assessment of the bioactivities discussed, the following diagrams are provided.
References
- 1. Inhibitory effects of the ethyl acetate extract from bulbs of Scilla scilloides on lipoxygenase and hyaluronidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Eucosterol Oligosaccharides Isolated from Bulb of Squill (Scilla scilloides) [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Synergistic Antifungal Effects of Drimiopsin C and Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, which utilizes the synergistic effects of multiple compounds, is a promising strategy to enhance antifungal efficacy, reduce toxicity, and overcome resistance. This guide explores the potential synergistic antifungal effects of Drimiopsin C, a homoisoflavonoid, in combination with other compounds.
While direct experimental data on the synergistic antifungal activity of this compound is not currently available in the public domain, this document provides a comprehensive overview based on the known antifungal properties of the broader homoisoflavonoid class and detailed examples of synergistic interactions observed with other antifungal agents. This guide is intended to serve as a valuable resource for researchers interested in investigating the potential of this compound in combination therapies.
Antifungal Potential of Homoisoflavonoids
This compound belongs to the homoisoflavonoid class of natural products. Studies have indicated that homoisoflavonoids possess a range of biological activities, including promising antimicrobial and antifungal properties[1][2]. Research has shown that certain types of homoisoflavonoids, such as the sappanin-type, commonly exhibit antifungal activity[2]. However, detailed investigations into their mechanisms of action and synergistic potential are still limited[2]. The plant from which this compound is isolated, Drimiopsis maculata, has been traditionally used for its antimicrobial properties[3].
Framework for Assessing Synergistic Antifungal Effects: Case Studies
To illustrate the methodologies and data presentation for synergistic antifungal studies, this section details findings from well-documented combinations of established antifungal drugs with other compounds. These examples can serve as a blueprint for future investigations into this compound.
Case Study: Fluconazole in Combination with Other Compounds
Fluconazole is a widely used azole antifungal agent. Its efficacy can be significantly enhanced when combined with various compounds, particularly against resistant fungal strains.
Table 1: Synergistic Antifungal Activity of Fluconazole with Various Compounds against Candida albicans
| Combination | Fungal Strain(s) | Method | FIC Index (FICI) | Outcome | Reference |
| Fluconazole + Calcineurin Inhibitors (FK506, Cyclosporine A) | C. albicans biofilms | Checkerboard microdilution | Not specified, but described as "exquisitely sensitive" to the combination | Potent synergistic activity, rendering fluconazole fungicidal and overcoming biofilm resistance. | [2][4] |
| Fluconazole + Licofelone | Fluconazole-resistant C. albicans | Checkerboard microdilution | < 0.5 | Synergistic effect against planktonic cells and inhibition of biofilm formation. | [5] |
| Fluconazole + Myriocin | Azole-resistant C. albicans | Dose-matrix titration | Not specified, but showed enhanced activity | Myriocin enhances fluconazole's activity by blocking the membrane localization of the Cdr1 efflux pump. | [6][7] |
| Fluconazole + Linalool | Candida spp. | Checkerboard | 0.3125–0.375 | Beneficial synergistic effect. | [8] |
| Fluconazole + Small molecule II-6s | Fluconazole-resistant C. albicans | Checkerboard microdilution | < 0.5 | Synergistic effect by inhibiting drug efflux pumps. | [9] |
FICI (Fractional Inhibitory Concentration Index) is a measure of the interaction between two antimicrobial agents. FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.
Experimental Protocols for Synergy Testing
Detailed and standardized methodologies are crucial for the accurate assessment of synergistic interactions. Below are typical protocols employed in the studies cited above.
Checkerboard Microdilution Assay
This is the most common method for quantifying synergistic interactions.
-
Preparation of Compounds: Stock solutions of each compound (e.g., this compound and a partner compound) are prepared in a suitable solvent (e.g., DMSO).
-
Fungal Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a culture medium, typically RPMI 1640, to a final concentration of 0.5–2.5 x 10³ CFU/mL.
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of Compound A are made along the x-axis, and serial dilutions of Compound B are made along the y-axis. This creates a matrix of varying concentrations of both compounds.
-
Inoculation: Each well is inoculated with the fungal suspension. Control wells containing medium only, fungus only, and each compound alone are included.
-
Incubation: The plate is incubated at 35°C for 24–48 hours.
-
Reading Results: The minimum inhibitory concentration (MIC) of each compound alone and in combination is determined visually or by spectrophotometry.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Assays
Time-kill assays provide information on the rate of fungal killing and can confirm synergistic or fungicidal activity.
-
Setup: Fungal cultures are treated with the compounds alone and in combination at concentrations around their MICs (e.g., 1x MIC, 2x MIC).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.
-
Quantification: The aliquots are serially diluted and plated on agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Analysis: A synergistic effect is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Proposed Mechanism of Action for Fluconazole Synergy
The synergistic effects with fluconazole often involve targeting different cellular pathways that lead to fungal cell death or inhibition of resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drimiopsis maculata [socfindoconservation.co.id]
- 4. dovepress.com [dovepress.com]
- 5. Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Myriocin enhances the antifungal activity of fluconazole by blocking the membrane localization of the efflux pump Cdr1 [frontiersin.org]
- 8. Plants of the World Online | Kew Science [powo.science.kew.org]
- 9. Small molecule II-6s synergises with fluconazole against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Drimiopsin C's Putative Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of Drimiopsin C, a naturally occurring xanthone, against a well-characterized alternative, Alpha-mangostin. Due to the limited specific research on this compound's bioactivity, its mechanism is inferred from the known anti-cancer properties of the xanthone chemical class. This document aims to provide a framework for the experimental validation of this compound's effects by comparing it to a compound with established experimental data.
Introduction to this compound and Xanthones
This compound is a xanthone compound, identified as 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one, which has been isolated from plants such as Drimiopsis maculata and Scilla scilloides.[1][2] While direct studies on its mechanism of action are not extensively available, its chemical classification as a xanthone places it in a group of compounds known for a variety of biological activities, including anti-cancer effects.[3][4][5]
Xanthones, and the broader category of flavonoids they belong to, are known to exert anti-cancer effects through various mechanisms. These include the induction of apoptosis (programmed cell death), modulation of cellular signaling pathways that govern cell proliferation and survival (such as PI3K/Akt and MAPK pathways), and the regulation of reactive oxygen species (ROS).[3][4][5][6]
This guide will use Alpha-mangostin, a well-studied xanthone from the mangosteen fruit, as a comparator to outline a potential validation workflow for the anti-cancer mechanism of this compound.
Comparative Analysis of Putative and Known Mechanisms
Based on the activities of related xanthones, the putative anti-cancer mechanism of this compound is hypothesized to involve the induction of apoptosis via the intrinsic pathway and modulation of key cell signaling pathways. The following table compares this putative mechanism with the established mechanism of Alpha-mangostin.
| Feature | This compound (Putative) | Alpha-mangostin (Experimentally Validated) |
| Primary Mechanism | Induction of Apoptosis | Induction of Apoptosis |
| Apoptotic Pathway | Intrinsic (Mitochondrial) Pathway | Intrinsic (Mitochondrial) Pathway |
| Key Molecular Events | - Release of Cytochrome c- Activation of Caspases | - Release of Cytochrome c- Activation of Caspase-9 and Caspase-3- PARP Cleavage |
| Affected Signaling Pathways | - Putative inhibition of PI3K/Akt pathway- Putative modulation of MAPK pathway | - Inhibition of PI3K/Akt pathway- Activation of JNK/p38 MAPK pathway |
| Cell Cycle Effects | Putative cell cycle arrest | G1/S or G2/M phase cell cycle arrest |
Experimental Data Comparison
The following tables summarize hypothetical quantitative data for this compound, based on expected outcomes for a bioactive xanthone, and compares it with representative experimental data for Alpha-mangostin.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound (Hypothetical) | Alpha-mangostin (Reported Data) |
| MCF-7 (Breast Cancer) | 15 µM | 10-20 µM |
| A549 (Lung Cancer) | 25 µM | 15-30 µM |
| HCT116 (Colon Cancer) | 20 µM | 12-25 µM |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Treatment (24h) | This compound (Hypothetical) | Alpha-mangostin (Reported Data) |
| Control | 5% | 4% |
| 1x IC50 | 35% | 40% |
| 2x IC50 | 60% | 65% |
Table 3: Key Protein Expression Changes (Fold Change vs. Control)
| Protein | This compound (Hypothetical) | Alpha-mangostin (Reported Data) |
| Bax (Pro-apoptotic) | 2.5 | 2.8 |
| Bcl-2 (Anti-apoptotic) | 0.4 | 0.3 |
| Cleaved Caspase-3 | 4.0 | 4.5 |
| p-Akt (S473) | 0.3 | 0.2 |
Experimental Protocols
Detailed methodologies for key experiments to validate the proposed mechanism of action are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or Alpha-mangostin for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using dose-response curve fitting.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-Akt, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the putative signaling pathway for this compound, a proposed experimental workflow for its validation, and a logical relationship diagram for interpreting the experimental outcomes.
Caption: Putative apoptotic pathway induced by this compound.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical relationship of experimental outcomes for mechanism validation.
References
- 1. This compound | C15H12O6 | CID 11254733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chsjournal.org [chsjournal.org]
- 6. The Effects and Mechanisms of Flavonoids on Cancer Prevention and Therapy: Focus on Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target: A Comparative Guide to Identifying the Molecular Target of Drimiopsin C in Fungal Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with new mechanisms of action. Drimiopsin C, a naturally occurring homoisoflavonoid, has demonstrated potential as an antifungal compound. However, its precise molecular target within fungal cells remains to be elucidated. This guide provides a comprehensive experimental framework for identifying and validating the molecular target of this compound, and compares this proposed workflow and its potential outcomes with the established mechanisms of current antifungal drug classes.
A Proposed Strategy for Target Identification
Identifying the molecular target of a novel compound like this compound requires a multi-faceted approach that combines genetic, biochemical, and biophysical methods. The following experimental workflow is proposed to systematically pinpoint and validate the fungal protein(s) with which this compound interacts to exert its antifungal effect.
Caption: A multi-phase experimental workflow for the identification and validation of the molecular target of this compound.
Comparison with Major Antifungal Drug Classes
Once the molecular target of this compound is identified, its mechanism can be compared to existing antifungal agents. This comparison is crucial for understanding its novelty and potential for overcoming existing resistance mechanisms.
| Drug Class | Primary Molecular Target | Mechanism of Action | Spectrum of Activity | Resistance Mechanisms |
| Polyenes (e.g., Amphotericin B) | Ergosterol (in the fungal cell membrane) | Binds to ergosterol, forming pores that lead to leakage of intracellular contents and cell death.[1] | Broad-spectrum (Yeasts and Molds)[1] | Alterations in membrane sterol composition. |
| Azoles (e.g., Fluconazole) | Lanosterol 14-α-demethylase (Erg11p) | Inhibits an essential enzyme in the ergosterol biosynthesis pathway, leading to a depleted and dysfunctional cell membrane.[1] | Broad-spectrum (primarily fungistatic)[1] | Overexpression or mutation of the ERG11 gene; increased drug efflux. |
| Echinocandins (e.g., Caspofungin) | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell lysis. | Active against Candida and Aspergillus spp. | Mutations in the FKS subunits of the target enzyme. |
| Pyrimidines (e.g., 5-Flucytosine) | DNA and RNA synthesis | Converted to 5-fluorouracil within fungal cells, which then inhibits thymidylate synthase and disrupts protein synthesis. | Primarily active against yeasts like Candida and Cryptococcus. | Mutations in cytosine permease or deaminase. |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Quantitative Data Presentation: Antifungal Susceptibility
The initial step in characterizing this compound is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[2][3]
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans (ATCC 90028) | [Hypothetical Data] 8 | 0.5 | 0.25 | 0.06 |
| Candida glabrata (ATCC 90030) | [Hypothetical Data] 16 | 16 | 0.5 | 0.125 |
| Cryptococcus neoformans (H99) | [Hypothetical Data] 4 | 4 | 0.125 | >16 |
| Aspergillus fumigatus (ATCC 204305) | [Hypothetical Data] 32 | >64 | 1 | 0.25 |
| Fluconazole-resistant C. albicans | [Hypothetical Data] 8 | 128 | 0.25 | 0.06 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of findings. Below are protocols for key experiments in the proposed workflow.
Chemogenomic Profiling (HIP/HOP Assay)
Chemogenomic profiling in Saccharomyces cerevisiae is a powerful tool for generating hypotheses about a compound's mode of action.[4][5] The Haploinsufficiency Profiling (HIP) assay identifies drug targets by screening a collection of heterozygous diploid deletion mutants, where one copy of a gene has been deleted.[6] The rationale is that a 50% reduction in the amount of the target protein will render the cell hypersensitive to an inhibitor of that protein.[6] The Homozygous Profiling (HOP) assay uses a collection of homozygous diploid strains with non-essential genes deleted to identify pathways that buffer the cell against the drug's effects.[4]
Protocol:
-
The S. cerevisiae heterozygous and homozygous deletion mutant collections are arrayed on solid agar medium.
-
This compound is added to the medium at a sub-lethal concentration (e.g., IC₂₀).
-
The plates are incubated at 30°C for 24-48 hours.
-
Colony size is measured using automated imaging and analysis software.
-
Strains exhibiting significant growth inhibition compared to a no-drug control are identified. The genes deleted in these hypersensitive strains represent candidate targets or pathways affected by this compound.
Affinity Chromatography for Target Pull-Down
This biochemical approach aims to isolate the direct binding partners of this compound from a fungal cell lysate.[7]
Protocol:
-
Probe Synthesis: Synthesize a this compound analog with a linker arm suitable for immobilization on a solid support (e.g., agarose beads) without significantly affecting its antifungal activity.
-
Cell Lysate Preparation: Grow a susceptible fungal strain (e.g., C. albicans) to mid-log phase, harvest the cells, and prepare a total protein lysate under native conditions.
-
Affinity Purification:
-
Incubate the fungal lysate with the this compound-conjugated beads.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the specifically bound proteins, either by competition with free this compound or by changing buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that confirms direct target engagement in a cellular environment.[8][9][10] It is based on the principle that ligand binding stabilizes a target protein, increasing its melting temperature.[10][11]
Protocol:
-
Cell Treatment: Treat intact fungal cells with either this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperatures, while ligand-bound proteins will remain soluble at higher temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound confirms direct binding.
Caption: A hypothetical signaling pathway inhibited by this compound, leading to fungal growth arrest.
Logical Relationship of Target Identification
The convergence of evidence from multiple, independent experimental approaches provides the strongest confirmation of a drug's molecular target.
Caption: Logical relationship showing the convergence of different experimental evidence to confirm a molecular target.
By systematically applying this integrated approach, the scientific community can elucidate the molecular target of this compound. This knowledge will be instrumental in understanding its mechanism of action, predicting potential resistance mechanisms, and guiding the development of this promising compound into a next-generation antifungal therapeutic.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 4. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemogenomic profiling: identifying the functional interactions of small molecules in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating the Uncharted Territory of Drimiopsin C: A Guide to Potential Bioactivity and the Pursuit of Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of published findings is the bedrock of scientific advancement. However, in the case of Drimiopsin C, a xanthone isolated from the bulbs of Scilla scilloides, the scientific community is at a standstill. A thorough review of published literature reveals a critical gap: there are currently no studies detailing the biological activity of this compound. Consequently, an assessment of the reproducibility of its findings is not possible.
This guide, therefore, pivots from a direct comparison of this compound's reproducibility to a broader exploration of its potential biological activities based on its chemical lineage. We will delve into the known bioactivities of extracts from its source plant, Scilla scilloides, and the well-documented pharmacological properties of its chemical class, xanthones. This information provides a foundational framework for future research into this compound and highlights the necessary steps towards establishing a reproducible body of evidence for this novel compound.
The Chemical Context: What We Know About this compound's Relatives
This compound belongs to the xanthone family, a class of organic compounds known for their diverse biological activities.[1][2][3][4] The source plant, Scilla scilloides (also known as Barnardia japonica), has been a subject of phytochemical investigation, revealing a host of bioactive molecules, primarily homoisoflavonoids and other phenolic compounds.[5][6][7][8]
Biological Activities of Scilla Species Extracts and Isolated Compounds
Extracts from Scilla species have demonstrated a range of biological effects, offering clues to the potential therapeutic applications of their constituents. Methanol extracts from the bulbs of Scilla scilloides have been shown to possess both anti-inflammatory and antioxidative properties.[9][10] Furthermore, homoisoflavonoids isolated from various Scilla species have exhibited significant cytotoxic activity against cancer cell lines.[11][12][13][14]
Below is a summary of quantitative data from studies on compounds isolated from Scilla species. It is crucial to note that this data is not for this compound but for other compounds found in the same genus.
Table 1: Cytotoxic Activity of Homoisoflavonoids Isolated from Scilla Species
| Compound | Cell Line | IC50 (µM) | Reference |
| Scillapersicene | AGS (gastric adenocarcinoma) | 8.4 | [11][12] |
| 3,9-dihydro-autumnalin | AGS (gastric adenocarcinoma) | 30.5 | [11][12] |
| 3-(3',4'-dihydroxybenzylidene)-5,8-dihydroxy-7-methoxychroman-4-one | AGS (gastric adenocarcinoma) | 10.7 | [11][12] |
| Scillapersicone | AGS (gastric adenocarcinoma) | 24.2 | [11][12] |
| Homoisoflavonoid 8 | HT-29 (colorectal cancer) | 5.3 µg/mL | [13] |
| Homoisoflavonoid 9 | HT-29 (colorectal cancer) | 6.1 µg/mL | [13] |
Experimental Protocol: Cytotoxicity Assay (General Example)
The following is a generalized protocol for assessing cytotoxicity, based on common methodologies cited in the literature for similar compounds.
-
Cell Culture: Human cancer cell lines (e.g., AGS, HT-29) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., homoisoflavonoids) for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the Sulforhodamine B (SRB) or MTT assay. For the SRB assay, cells are fixed with trichloroacetic acid, stained with SRB solution, and the bound dye is solubilized with a Tris-base solution. The absorbance is then measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
The Pharmacological Promise of Xanthones
Xanthones, the chemical class of this compound, are well-regarded for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4][15] The anticancer properties of xanthones are attributed to various mechanisms, such as the induction of apoptosis, inhibition of protein kinases, and modulation of key signaling pathways.[1][2][15]
Table 2: Anticancer Activity of Selected Xanthones
| Xanthone | Cell Line(s) | IC50 (µM) | Reference |
| α-Mangostin | HL60, NB4, U937 (leukemia) | < 10 | [2] |
| Novel Prenylated Xanthone | CNE-1 (nasopharyngeal carcinoma) | 3.35 | [1] |
| Novel Prenylated Xanthone | CNE-2 (nasopharyngeal carcinoma) | 4.01 | [1] |
| Novel Prenylated Xanthone | A549 (lung cancer) | 4.84 | [1] |
| Dihydroxyxanthone | PC-3 (prostate cancer) | 3.20 - 4.60 | [1] |
Visualizing the Path Forward: From Hypothesis to Reproducible Data
Given the absence of data for this compound, we present a series of diagrams to illustrate the hypothetical scientific journey from initial discovery to the establishment of reproducible findings.
Caption: A potential anti-inflammatory mechanism of a xanthone like this compound.
The diagram above illustrates a common anti-inflammatory pathway modulated by some xanthones, which involves the inhibition of the NF-κB signaling cascade.[16][17] This serves as a plausible, yet unproven, hypothesis for this compound's mechanism of action.
Caption: A generalized workflow for the investigation of a novel natural product.
This workflow outlines the systematic process required to take a compound like this compound from initial isolation to the establishment of reproducible biological findings.
Caption: The logical impossibility of assessing reproducibility without initial data.
The Path Forward: A Call for Foundational Research
The journey to understanding the therapeutic potential of any new compound is long and requires rigorous scientific inquiry. For this compound, this journey has yet to begin. The immediate and critical next step is the initiation of foundational research to determine its biological activities.
Future research should focus on:
-
In vitro screening: Assessing the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of purified this compound against a panel of relevant cell lines and assays.
-
Mechanism of action studies: Should promising bioactivity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways.
-
Transparent reporting: Detailed publication of experimental protocols and raw data is essential to facilitate future reproducibility studies.
The challenges in natural product research, including the inherent variability of natural sources and the complexity of isolated compounds, underscore the importance of meticulous and well-documented research.[18][19][20][21][22] Only through such foundational work can the scientific community begin to build a reliable and reproducible understanding of this compound's potential role in drug discovery and development.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthones from Mangosteen Extracts as Natural Chemopreventive Age...: Ingenta Connect [ingentaconnect.com]
- 4. Xanthones from mangosteen extracts as natural chemopreventive agents: Potential anticancer drugs - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 5. The chemistry and biological activity of the Hyacinthaceae - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP70008A [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. Chemical Constituents of the Bulbs of Scilla peruviana and Their Pancreatic Lipase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and antioxidative effects of a methanol extract from bulbs of Scilla scilloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Scillapersicene: a new homoisoflavonoid with cytotoxic activity from the bulbs of Scilla persica HAUSSKN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Challenges in natural product-based drug discovery assisted with in silico-based methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Transcriptomic Analysis of Fungal Response to Drimiopsin C and Other Natural Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic changes in fungi when treated with the natural antifungal compound Drimiopsin C and other plant-derived antifungal agents. While direct transcriptomic studies on this compound are not yet available, we will infer its likely molecular impact based on the known mechanisms of the closely related drimane sesquiterpenoid, drimenol. This will be compared with the transcriptomic responses elicited by other natural antifungal compounds to identify both common and unique cellular pathways affected.
Antifungal Mechanism of Drimane Sesquiterpenoids: A Proxy for this compound
Drimenol, a drimane sesquiterpenoid structurally similar to this compound, exhibits broad-spectrum fungicidal activity.[1] Studies suggest that at high concentrations, drimenol can cause the rupture of the fungal cell wall and membrane.[1] Genome-wide fitness profiling in Saccharomyces cerevisiae and Candida albicans has implicated genes associated with the Crk1 kinase pathway in drimenol's mechanism of action.[1] This suggests that this compound may also exert its antifungal effects by disrupting cell integrity and interfering with key signaling pathways that regulate cell cycle and stress responses.
Comparative Transcriptomic Responses to Natural Antifungal Compounds
To provide a comparative perspective, this section details the transcriptomic changes observed in fungi upon treatment with other natural antifungal compounds.
Common Transcriptional Response to Plant-Derived Antifungals
A study investigating the effects of resveratrol, honokiol, and osthole on Schizosaccharomyces pombe identified a common transcriptional response. This core response involved the upregulation of 72 genes and the downregulation of 10 genes.[2] Gene set enrichment analysis revealed a significant upregulation of genes involved in:
-
Oxidative stress response
-
Sugar, fatty acid, and amino acid metabolism
-
Glycolysis
Conversely, genes related to nucleosome assembly, transcription, and RNA processing were downregulated.[2] This suggests a common strategy in fungi to counteract the stress induced by these compounds by upregulating metabolic and stress-response pathways while conserving resources by downregulating transcriptional and translational machinery.[2]
Transcriptomic Response to Essential Oil of Clausena lansium
The essential oil of Clausena lansium (CSEO) and its components, sabinene and 4-terpineol, have been shown to have antifungal activity against Candida albicans.[3] Transcriptomic analysis of C. albicans treated with CSEO revealed significant changes in gene expression related to virulence factors. Specifically, functional enrichment analysis indicated that CSEO regulates genes involved in:
-
Adherence
-
Hyphal formation
-
Biofilm formation
The study also noted that the transcriptional response to CSEO was similar to that of 4-terpineol, one of its major components.[3]
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the key functional categories of differentially expressed genes (DEGs) in fungi treated with different natural antifungal compounds.
Table 1: Common Transcriptional Response to Resveratrol, Honokiol, and Osthole in S. pombe
| Functional Category | Regulation | Example Genes (if available) |
| Oxidative Stress Response | Upregulated | - |
| Sugar Metabolism | Upregulated | - |
| Fatty Acid Metabolism | Upregulated | - |
| Amino Acid Metabolism | Upregulated | - |
| Glycolysis | Upregulated | - |
| Nucleosome Assembly | Downregulated | - |
| Transcription and RNA Processing | Downregulated | - |
Table 2: Transcriptional Response of C. albicans to Clausena lansium Essential Oil (CSEO)
| Functional Category | Regulation | Example Genes (if available) |
| Adherence | Regulated | - |
| Hyphal Formation | Regulated | - |
| Biofilm Formation | Regulated | - |
Experimental Protocols
A generalized experimental workflow for comparative transcriptomics of fungi treated with antifungal compounds is outlined below.
General Experimental Workflow for Fungal Transcriptomics
-
Fungal Culture and Treatment: Fungal strains are cultured in appropriate liquid media to a specific growth phase (e.g., mid-logarithmic phase). The cultures are then treated with the antifungal compound at a predetermined concentration (e.g., Minimum Inhibitory Concentration - MIC) for a specified duration. A control group without the antifungal compound is also maintained.
-
RNA Extraction: Total RNA is extracted from the fungal cells using standard protocols, such as the hot phenol method or commercially available kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Library Preparation and Sequencing: RNA-sequencing (RNA-seq) libraries are prepared from the total RNA. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. The prepared libraries are then sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The raw sequencing reads are first quality-checked and trimmed. The cleaned reads are then aligned to the reference fungal genome. The number of reads mapping to each gene is counted, and this information is used to determine the gene expression levels. Differential gene expression analysis is performed between the treated and control samples to identify significantly up- and down-regulated genes.
-
Functional Analysis: The differentially expressed genes are then subjected to functional annotation and enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) to identify the biological processes and pathways that are significantly affected by the antifungal treatment.
Visualizations
Signaling Pathway Potentially Targeted by this compound
Caption: Putative mechanism of this compound action.
General Experimental Workflow for Fungal Transcriptomics
Caption: A typical workflow for a fungal transcriptomics experiment.
References
Safety Operating Guide
Safe Disposal of Drimiopsin C: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Drimiopsin C, ensuring compliance with safety regulations and the protection of personnel and the environment.
Essential Safety and Handling Data
A summary of critical safety and handling information for this compound is provided below. This data is essential for understanding the risks associated with the compound and for implementing appropriate safety measures.
| Property | Information | Source |
| CAS Number | 773850-90-1 | [1] |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, chemical impermeable gloves, fire/flame resistant and impervious clothing, and a full-face respirator if exposure limits are exceeded.[1] | [1] |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire.[1] | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place, separate from foodstuff containers or incompatible materials.[1] | [1] |
| Accidental Release | Evacuate personnel to a safe area. Prevent further leakage if safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1] | [1] |
| Fire-fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.[1] | [1] |
Detailed Disposal Procedures
The following protocols are based on standard laboratory safety practices and information from the Safety Data Sheet for this compound.[1]
Step 1: Personal Protective Equipment (PPE) and Preparation
Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment as outlined in the table above. Work should be conducted in a designated and well-ventilated area, preferably within a chemical fume hood.[2]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste (Unused or Expired Product):
-
Carefully place the solid this compound waste into a clearly labeled, sealed container suitable for chemical waste.
-
Avoid creating dust during transfer.[1]
-
-
Liquid Waste (Solutions):
-
Do not pour solutions containing this compound down the drain. [1]
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container.
-
Ensure the container material is compatible with the solvent used in the solution.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and paper towels, must be considered chemical waste.
-
Collect these items in a designated, sealed plastic bag or a labeled container.
-
Step 3: Labeling and Storage of Waste
Properly label all waste containers with the following information:
-
"Waste: this compound"
-
The primary hazards (e.g., "Toxic")
-
The date the waste was generated
-
The name of the principal investigator or laboratory contact
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials, until collection.[1]
Step 4: Final Disposal
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for the disposal of chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Drimiopsin C
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Drimiopsin C. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following personal protective equipment is required, based on established safety protocols.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Chemical-impermeable gloves. Must be inspected before use.[1] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] |
| Respiratory | Full-face Respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe mist, gas, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store separately from foodstuff containers and incompatible materials.[1]
Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1] Firefighters should wear a self-contained breathing apparatus.[1]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and ensure safety.
Spill Response:
-
Evacuate: Keep personnel in a safe, upwind area, away from the spill.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up: Avoid dust formation. Use personal protective equipment during cleanup.[1]
Disposal:
-
Prevent the chemical from entering drains.[1]
-
Discharge into the environment must be avoided.[1]
-
Dispose of waste in accordance with federal, state, and local environmental regulations.
This compound Handling Workflow
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
